SP2509
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
N-[(E)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5S/c1-13(17-12-15(20)5-6-18(17)24)21-22-19(25)14-3-2-4-16(11-14)29(26,27)23-7-9-28-10-8-23/h2-6,11-12,24H,7-10H2,1H3,(H,22,25)/b21-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUDGJUBIVEDTF-FYJGNVAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)C3=C(C=CC(=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)/C3=C(C=CC(=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Cellular Target of SP2509: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP2509, also known as HCI-2509, is a potent and reversible small molecule inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme that plays a critical role in transcriptional regulation through the demethylation of histone and non-histone proteins.[1][2] This document provides a comprehensive technical overview of the cellular target of this compound, its mechanism of action, and its effects on key signaling pathways implicated in cancer biology. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Core Target: Lysine-specific Demethylase 1 (LSD1)
The primary cellular target of this compound is Lysine-specific demethylase 1 (LSD1), also known as KDM1A.[2][3][4] LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that specifically removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[3][4] By altering histone methylation status, LSD1 functions as a transcriptional co-repressor or co-activator, thereby regulating the expression of a multitude of genes involved in cell proliferation, differentiation, and apoptosis.[2][3]
This compound is a non-competitive inhibitor of LSD1, meaning it does not compete with the histone substrate for binding to the active site.[3] Instead, it is believed to bind to a distinct site on the enzyme, inducing a conformational change that inhibits its demethylase activity.[1] This reversible inhibition leads to an accumulation of methylated H3K4, a mark associated with active gene transcription.[5][6]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized across various studies. The following table summarizes key quantitative data related to its inhibitory activity against LSD1 and other enzymes.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (LSD1) | 13 nM | Cell-free biochemical assay | [1][7][8] |
| IC50 (LSD1) | 2.5 µM | HTRF assay | [2] |
| Ki (LSD1) | 31 nM | Cell-free biochemical assay | [9] |
| IC50 (MCF7 cells) | Not specified | ATPlite luminescence assay (96 hrs) | [8] |
| IC50 (MDA-MB-231 cells) | 0.75 µM | MTT assay (96 hrs) | [8] |
| IC50 (Y79 retinoblastoma cells) | 1.22 µM (48 hrs), 0.47 µM (72 hrs) | MTT assay | [5] |
| IC50 (Weri-RB1 retinoblastoma cells) | 0.73 µM (48 hrs), 0.24 µM (72 hrs) | MTT assay | [5] |
| Activity against MAO-A and MAO-B | No significant activity (>300 µM) | Cell-free biochemical assay | [1] |
Signaling Pathways Modulated by this compound
Inhibition of LSD1 by this compound triggers a cascade of downstream effects, impacting several critical signaling pathways that are often dysregulated in cancer.
Apoptosis Pathway
This compound has been shown to induce apoptosis in various cancer cell lines.[2][3] A key mechanism involves the downregulation of the anti-apoptotic proteins Bcl-2 and Mcl-1.[3] The suppression of Bcl-2 occurs at the transcriptional level, while the reduction in Mcl-1 protein levels is regulated post-translationally, suggesting an increase in its proteasomal degradation.[3] This ultimately leads to the activation of caspases and PARP cleavage, hallmarks of apoptotic cell death.[5]
JAK/STAT3 Signaling Pathway
Recent studies have identified this compound as an inhibitor of the JAK/STAT3 signaling pathway.[10] This pathway is crucial for cell proliferation, survival, and differentiation, and its constitutive activation is a common feature of many cancers.[10] this compound has been shown to inhibit the phosphorylation of STAT3, a key step in the activation of this pathway.[10] This leads to the downregulation of STAT3 target genes, including the anti-apoptotic protein Bcl-xL and the cell cycle regulators c-Myc and Cyclin D1.[10]
β-catenin Signaling Pathway
This compound has also been demonstrated to suppress the β-catenin signaling pathway.[5][11] This pathway is integral to embryonic development and tissue homeostasis, and its aberrant activation is linked to various cancers. Inhibition of LSD1 by this compound leads to a decrease in the protein levels of β-catenin and its downstream targets, c-Myc and cyclin D3.[11] This effect is associated with an increase in H3K4me2 levels, suggesting that LSD1's demethylase activity is crucial for the regulation of this pathway.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the cellular effects of this compound.
Western Blot Analysis for Histone Methylation and Protein Expression
This protocol is designed to assess changes in histone H3 lysine 4 dimethylation (H3K4me2) and the expression levels of proteins such as Bcl-2, Mcl-1, cleaved PARP, and cleaved caspase-3 following treatment with this compound.
a. Cell Lysis and Protein Extraction
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
Wash cells twice with ice-cold PBS.
-
Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the cell culture dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
-
Determine protein concentration using a BCA protein assay kit.
b. SDS-PAGE and Protein Transfer
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto a polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 30V at 4°C.
c. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-H3K4me2, anti-Bcl-2, anti-Mcl-1, anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like anti-GAPDH or anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control in triplicate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treat cells with this compound or vehicle control as described for the viability assay.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
Conclusion
This compound is a highly specific and potent reversible inhibitor of LSD1. Its ability to modulate the epigenetic landscape leads to the induction of apoptosis and the suppression of key oncogenic signaling pathways, including JAK/STAT3 and β-catenin. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and other LSD1 inhibitors in various cancer models. This in-depth technical overview serves as a foundational resource for the scientific community, facilitating a deeper understanding of the cellular and molecular mechanisms underlying the anti-cancer effects of this compound.
References
- 1. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a specific antagonist of LSD1, exhibits antiviral properties against Porcine epidemic diarrhea virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound, an inhibitor of LSD1, exerts potential antitumor effects by targeting the JAK/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Effects of SP2509 on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SP2509 is a potent, reversible, and non-competitive small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in transcriptional regulation through the demethylation of histone and non-histone proteins. By inhibiting LSD1, this compound modulates gene expression, leading to anti-tumor effects in a variety of cancer models. This technical guide provides an in-depth overview of the biological effects of this compound on gene expression, with a focus on its impact on key signaling pathways, and provides detailed experimental protocols for researchers investigating its mechanism of action.
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that specifically removes mono- and di-methyl groups from lysine (B10760008) 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2). These demethylation events are crucial for regulating gene expression, and dysregulation of LSD1 activity has been implicated in the pathogenesis of numerous cancers. This compound has emerged as a valuable tool for studying the biological functions of LSD1 and as a potential therapeutic agent. This document summarizes the known effects of this compound on gene expression and provides practical guidance for its use in a research setting.
Mechanism of Action
This compound inhibits the demethylase activity of LSD1, leading to an accumulation of methylated histones, particularly H3K4me2, at the promoters of target genes. This alteration in histone methylation status directly impacts gene transcription. Beyond its canonical role in histone modification, this compound has also been shown to disrupt the protein-protein interactions of LSD1 with its binding partners, such as CoREST, further contributing to its effects on gene expression.
Effects on Gene Expression: Quantitative Data
Treatment of cancer cells with this compound results in significant changes in the expression of genes involved in cell cycle regulation, apoptosis, and key signaling pathways. The following tables summarize quantitative data from studies on the effect of this compound on gene expression in various cancer cell lines.
Table 1: Effect of this compound on Gene Expression in Y79 Retinoblastoma Cells [1]
| Gene | Regulation | Fold Change (this compound vs. DMSO) | p-value |
| p16 | Upregulated | >2 | < 0.05 |
| p19 | Upregulated | >2 | < 0.01 |
| p21 | Upregulated | >2 | < 0.001 |
| GADD45β | Upregulated | >2 | < 0.001 |
| C-myc | Downregulated | <0.5 | < 0.05 |
| Cyclin D3 | Downregulated | <0.5 | < 0.01 |
Data derived from RT-PCR analysis of Y79 cells treated with 5 µM this compound for 48 hours.[1]
Table 2: Downregulation of Apoptosis- and Cell Cycle-Related Proteins by this compound
| Protein | Cancer Type | Effect |
| Bcl-2 | Renal Carcinoma, Glioma | Downregulated at transcriptional level[2] |
| Mcl-1 | Renal Carcinoma, Glioma | Downregulated at post-transcriptional level[2] |
| Bcl-xL | Various | Downregulated[3][4] |
| c-Myc | Various | Downregulated[1][3][4] |
| Cyclin D1 | Various | Downregulated[3][4] |
Impact on Signaling Pathways
This compound has been shown to modulate several critical signaling pathways implicated in cancer progression.
JAK/STAT3 Signaling Pathway
This compound inhibits the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4][5] This inhibition leads to the downregulation of STAT3 target genes that are crucial for cell proliferation and survival.
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Wnt/β-catenin Signaling Pathway
This compound has been demonstrated to suppress the Wnt/β-catenin signaling pathway, leading to decreased levels of β-catenin and its downstream targets, such as c-Myc and Cyclin D3, in retinoblastoma cells.[1] The inhibition of LSD1 prevents the demethylation of β-catenin, marking it for degradation.
Caption: this compound suppresses the Wnt/β-catenin pathway.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the biological effects of this compound on gene expression.
Cell Culture and this compound Treatment
-
Cell Lines: Human cancer cell lines such as Y79 and Weri-RB1 (retinoblastoma), Caki and ACHN (renal carcinoma), and U87MG (glioma) are suitable for these studies.[1][2]
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. For experiments, dilute the stock solution in culture medium to the desired final concentration. A vehicle control (DMSO alone) should be included in all experiments.
-
Treatment: Treat cells with this compound at concentrations ranging from 0.5 µM to 10 µM for 24 to 72 hours, depending on the cell line and the specific assay.[1][2] IC50 values for Y79 cells are 1.22 µM (48h) and 0.47 µM (72h), and for Weri-RB1 cells are 0.73 µM (48h) and 0.24 µM (72h).[1]
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)[1]
-
RNA Isolation: Following treatment with this compound, harvest cells and extract total RNA using TRIzol reagent according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using SYBR Green master mix and gene-specific primers on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene such as GAPDH or β-actin.
Western Blot Analysis[1]
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer (150 mM NaCl, 50 mM Tris Base, 50 mM EDTA, 1% NP40) supplemented with a protease inhibitor cocktail.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V/PI Staining)[1]
-
Cell Preparation: Harvest cells after this compound treatment (e.g., Y79 cells treated with 0, 2.5, and 5 µM this compound for 48 hours).[1]
-
Staining: Wash the cells with PBS and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on a cancer cell line.
Caption: A typical experimental workflow for studying this compound.
Conclusion
This compound is a powerful tool for investigating the role of LSD1 in gene regulation and cancer biology. Its ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways like JAK/STAT3 and Wnt/β-catenin highlights its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers aiming to further elucidate the molecular mechanisms of this compound and explore its utility in drug development.
References
- 1. This compound, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of LSD1, exerts potential antitumor effects by targeting the JAK/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
The LSD1 Inhibitor SP2509: A Technical Guide to Its Role in Tumor Suppressor Gene Reactivation
For Immediate Release
[City, State] – December 9, 2025 – In the ongoing battle against cancer, the reactivation of silenced tumor suppressor genes represents a critical therapeutic strategy. A growing body of research has highlighted the potent anti-tumor effects of SP2509, a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1). This technical guide provides an in-depth analysis of the mechanisms by which this compound reactivates tumor suppressor genes, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
Core Mechanism of Action: Reversing Epigenetic Silencing
This compound is a potent and reversible, non-competitive inhibitor of LSD1, an enzyme frequently overexpressed in a variety of cancers.[1] LSD1, also known as KDM1A, functions as an epigenetic eraser, primarily by removing mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2), marks that are generally associated with active gene transcription. By inhibiting LSD1, this compound leads to an accumulation of these activating histone marks at the promoters of silenced genes, including critical tumor suppressors, thereby restoring their expression and anti-tumor functions.[2]
Quantitative Effects of this compound on Cancer Cells
The efficacy of this compound has been demonstrated across a range of cancer cell lines, where it induces cell cycle arrest, apoptosis, and a reduction in cell viability at low micromolar concentrations.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 48h | IC50 (µM) at 72h | Citation |
| Y79 | Retinoblastoma | 1.22 | 0.47 | [2] |
| Weri-RB1 | Retinoblastoma | 0.73 | 0.24 | [2] |
| ACHN | Renal Carcinoma | ~1.0-2.0 | Not Reported | [3] |
| U87MG | Glioma | ~1.0-2.0 | Not Reported | [3] |
| HSC3 | Oral Squamous Carcinoma | Dose-dependent inhibition | Dose-dependent inhibition | [4] |
| CAL27 | Oral Squamous Carcinoma | Dose-dependent inhibition | Dose-dependent inhibition | [4] |
Table 2: Upregulation of Tumor Suppressor Genes by this compound
Quantitative real-time PCR (qRT-PCR) analysis has shown a significant increase in the expression of key tumor suppressor genes following treatment with this compound.
| Gene | Cell Line | Treatment Concentration (µM) | Fold Change in mRNA Expression | Citation |
| p16 | Y79 | Not Specified | ~2.5 | [2] |
| p19 | Y79 | Not Specified | ~3.0 | [2] |
| p21 | Y79 | Not Specified | ~4.0 | [2] |
| GADD45β | Y79 | Not Specified | ~3.5 | [2] |
Table 3: Induction of Apoptosis by this compound
Flow cytometry analysis reveals a dose-dependent increase in apoptosis in cancer cells treated with this compound.
| Cell Line | Treatment Concentration (µM) | Percentage of Apoptotic Cells | Citation |
| Y79 | 0 | 15.07% | [2] |
| 2.5 | 20.14% | [2] | |
| 5.0 | 31.3% | [2] | |
| Weri-RB1 | 0 | 25.0% | [2] |
| 1.0 | 37.0% | [2] | |
| 2.0 | 39.64% | [2] | |
| ACHN | 0.5 - 2.0 | Dose-dependent increase | [3] |
| U87MG | 0.5 - 2.0 | Dose-dependent increase | [3] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects through the modulation of several critical signaling pathways, leading to the reactivation of tumor suppressor networks.
p53 Signaling Pathway Reactivation
A primary mechanism of this compound is the reactivation of the p53 tumor suppressor pathway. By inhibiting LSD1, this compound increases H3K4me2 at the promoters of p53 target genes, such as CDKN1A (encoding p21), leading to their transcriptional activation.[1] The subsequent increase in p21 protein levels induces cell cycle arrest, primarily at the G1/S checkpoint.
References
The Selectivity of SP2509 for LSD1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] Its dysregulation is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1][3] SP2509 (also known as HCI-2509) has emerged as a potent and selective inhibitor of LSD1, demonstrating significant anti-tumor activity in preclinical models.[4][5] This technical guide provides an in-depth analysis of the selectivity of this compound for LSD1, detailing its mechanism of action, quantitative binding data, and the experimental protocols used for its characterization.
Mechanism of Action and Selectivity
This compound is a reversible and non-competitive inhibitor of LSD1.[6][7] Unlike irreversible inhibitors that covalently modify the FAD cofactor, this compound is thought to act as an allosteric inhibitor, binding to the H3 pocket of LSD1.[7][8] This mode of action contributes to its selectivity and distinct biological effects compared to catalytic inhibitors.[7]
The selectivity of this compound is a key attribute. It exhibits a high degree of selectivity for LSD1 over other FAD-dependent amine oxidases, such as monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with a selectivity ratio of over 7,000-fold.[9] It also shows minimal activity against the closely related demethylase LSD2 (KDM1B).[10] This high selectivity minimizes off-target effects, a crucial aspect for therapeutic development.
Beyond direct enzymatic inhibition, this compound also disrupts the protein-protein interactions of LSD1. Notably, it has been shown to inhibit the association of LSD1 with its binding partner, CoREST (Co-repressor for RE1-silencing transcription factor), a key component of the LSD1-CoREST repressive complex.[4][9] This disruption of protein complexes is a critical aspect of its mechanism, leading to the reactivation of silenced tumor suppressor genes.[4][11]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available.
| Target | Assay Type | IC50 Value | Reference |
| LSD1 | Cell-free enzymatic assay | 13 nM | [4][5] |
| LSD1 | HTRF assay | 2.5 µM | [10] |
| MAO-A | Enzymatic assay | >7,000-fold less potent than LSD1 | [9] |
| MAO-B | Enzymatic assay | >7,000-fold less potent than LSD1 | [9] |
| LSD2 | HRP coupled assay / HTRF assay | >100 µM | [10] |
| Lactate Dehydrogenase | Enzymatic assay | No activity | [4] |
| Glucose Oxidase | Enzymatic assay | No activity | [4] |
Table 1: Biochemical Activity and Selectivity of this compound
| Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |
| OCI-AML3 | Acute Myeloid Leukemia | Cell viability | Not specified, but effective at nM concentrations | [4][11] |
| MOLM13 | Acute Myeloid Leukemia | Cell viability | Not specified | [11] |
| Y79 | Retinoblastoma | MTT assay (48h) | 1.22 µM | [3] |
| Y79 | Retinoblastoma | MTT assay (72h) | 0.47 µM | [3] |
| Weri-RB1 | Retinoblastoma | MTT assay (48h) | 0.73 µM | [3] |
| Weri-RB1 | Retinoblastoma | MTT assay (72h) | 0.24 µM | [3] |
| Ewing Sarcoma Cell Lines (n=17) | Ewing Sarcoma | Cell viability | 81 - 1593 nM | [12] |
Table 2: Cellular Potency of this compound in Various Cancer Cell Lines
Signaling Pathways Modulated by this compound
This compound's inhibition of LSD1 leads to the modulation of several critical signaling pathways involved in cancer cell proliferation, survival, and differentiation.
Caption: this compound's multifaceted impact on key oncogenic signaling pathways.
This compound treatment leads to an increase in H3K4me3 at specific gene promoters, resulting in the re-expression of tumor suppressor genes like p53, p21, and C/EBPα.[4] This, in turn, induces apoptosis and differentiation in cancer cells.[4][11] Furthermore, this compound has been shown to inhibit the JAK/STAT3 and β-catenin signaling pathways, both of which are critical drivers of tumor growth and survival.[3][6][13] The inhibition of these pathways leads to the downregulation of their respective target genes, such as Bcl-xL, c-Myc, and Cyclin D1/D3, ultimately contributing to cell cycle arrest and apoptosis.[3][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the selectivity and activity of this compound.
LSD1 Biochemical Assays
1. Peroxidase-Coupled Assay: This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-catalyzed demethylation reaction.[2][10]
Caption: Workflow for the peroxidase-coupled LSD1 inhibition assay.
-
Protocol Outline:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well or 384-well plate, pre-incubate the LSD1 enzyme with the this compound dilutions for a specified time (e.g., 15 minutes) on ice.[10]
-
Initiate the demethylation reaction by adding a methylated histone H3 peptide substrate (e.g., H3K4me1/2).
-
Allow the reaction to proceed at a controlled temperature (e.g., 37°C).
-
Stop the reaction and add a solution containing horseradish peroxidase (HRP) and a fluorogenic or chromogenic HRP substrate (e.g., Amplex Red or 10-acetyl-3,7-dihydroxyphenoxazine).[4]
-
Measure the resulting fluorescence or absorbance using a plate reader.
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This is a proximity-based assay that measures the interaction between two molecules labeled with a donor and an acceptor fluorophore.[10]
-
Protocol Outline:
-
Similar to the peroxidase-coupled assay, incubate LSD1 with this compound and a biotinylated methylated H3 peptide substrate.
-
Stop the reaction and add a detection mixture containing a europium cryptate-labeled anti-demethylated product antibody (donor) and streptavidin-XL665 (acceptor).
-
If the substrate is demethylated, the antibody binds, bringing the donor and acceptor into proximity, resulting in a FRET signal.
-
Measure the HTRF signal on a compatible plate reader.
-
Calculate IC50 values based on the reduction in the HTRF signal.
-
Cellular Assays
1. Colony Formation Assay: This assay assesses the ability of single cells to proliferate and form colonies, a measure of clonogenic survival.[4]
Caption: Experimental workflow for the colony formation assay.
-
Protocol Outline:
-
Culture cancer cells (e.g., AML cells) and treat them with a range of this compound concentrations for a defined period (e.g., 96 hours).[4]
-
Harvest the cells, wash to remove the drug, and count viable cells.
-
Plate a low density of cells (e.g., 500 cells) in a semi-solid medium like methylcellulose.
-
Incubate the plates for 7-14 days until visible colonies form.[11]
-
Stain the colonies (e.g., with crystal violet) and count them manually or using an automated colony counter.
-
Determine the effect of this compound on clonogenic survival by comparing the number of colonies in treated versus vehicle control wells.
-
2. Apoptosis Assays: These assays quantify the extent of programmed cell death induced by this compound.
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with this compound for 24-72 hours.[11]
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Caspase Activity Assay:
-
Treat cells with this compound.
-
Lyse the cells and incubate the lysate with a fluorogenic caspase substrate (e.g., for caspase-3/7).
-
Measure the fluorescence generated upon cleavage of the substrate by active caspases.[1]
-
3. Western Blotting for Histone Marks and Pathway Proteins: This technique is used to assess changes in protein levels and post-translational modifications.
-
Protocol Outline:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for H3K4me2, p53, cleaved PARP, β-catenin, or phosphorylated STAT3.[3][5]
-
Incubate with a secondary antibody conjugated to HRP or a fluorescent dye.
-
Detect the signal and quantify changes in protein levels relative to a loading control (e.g., GAPDH or α-tubulin).[5][6]
-
Conclusion
This compound is a highly selective and potent reversible inhibitor of LSD1. Its unique allosteric mechanism of action, which includes both the inhibition of demethylase activity and the disruption of protein-protein interactions, distinguishes it from other classes of LSD1 inhibitors. The extensive in vitro and cellular characterization of this compound, supported by the detailed experimental protocols outlined in this guide, provides a solid foundation for its continued investigation and development as a targeted anti-cancer therapeutic. The ability of this compound to modulate key oncogenic signaling pathways underscores its potential to overcome resistance and improve outcomes in various malignancies. Further research will continue to elucidate the full therapeutic potential of this promising epigenetic modulator.
References
- 1. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Small molecule inhibition of lysine-specific demethylase 1 (LSD1) and histone deacetylase (HDAC) alone and in combination in Ewing sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Lysine specific demethylase 1 is a molecular driver and therapeutic target in sarcoma [frontiersin.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hdac1.com [hdac1.com]
- 12. Therapeutic Targeting of KDM1A/LSD1 in Ewing Sarcoma with SP-2509 Engages the Endoplasmic Reticulum Stress Response - Institut Curie [curie.fr]
- 13. This compound, an inhibitor of LSD1, exerts potential antitumor effects by targeting the JAK/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of SP2509 on Chromatin Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule inhibitor SP2509 and its role in modulating chromatin structure. We will explore its core mechanism of action, downstream cellular consequences, and the experimental methodologies used to elucidate its function.
Introduction to this compound and its Target: Lysine-Specific Demethylase 1 (LSD1)
Chromatin remodeling is a dynamic process crucial for the regulation of gene expression. A key family of enzymes involved in this process is histone demethylases. Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered. It plays a critical role in cellular processes by removing methyl groups from mono- and di-methylated lysine (B10760008) 4 and lysine 9 of histone H3 (H3K4me1/2 and H3K9me1/2).[1]
-
Demethylation of H3K4me1/2 is associated with transcriptional repression.
-
Demethylation of H3K9me1/2 is linked to transcriptional activation.
Given its pivotal role in gene regulation, LSD1 is frequently overexpressed in various cancers, making it a significant target for therapeutic intervention.[1] this compound is a potent, reversible, and selective inhibitor of LSD1, which has shown considerable anti-tumor activity in preclinical models.[1][2]
Core Mechanism of Action
This compound functions as a non-competitive inhibitor of LSD1.[1] Unlike other inhibitors that target the flavin adenine (B156593) dinucleotide (FAD) cofactor, this compound is thought to act allosterically. It attenuates the interaction between LSD1 and its partner protein, CoREST (Cofactor for REST), which is essential for LSD1's demethylase activity on nucleosomal histones.[3]
By inhibiting LSD1, this compound leads to an accumulation of methyl marks at H3K4. Specifically, treatment with this compound has been shown to increase the levels of dimethylated H3K4 (H3K4me2), a mark associated with active or poised gene transcription.[4][5] This alteration in histone methylation patterns leads to significant changes in the expression of genes that regulate critical cellular pathways.
Quantitative Data: Potency and Efficacy
The inhibitory potential of this compound has been quantified across various enzymatic and cell-based assays. The following tables summarize key quantitative metrics for this compound.
Table 1: Enzymatic Inhibition of LSD1 by this compound
| Parameter | Value | Reference |
| IC₅₀ | 13 nM | [2][6] |
| Kᵢ | 31 nM | [7] |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.
Table 2: Anti-proliferative Activity (IC₅₀) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value (µM) | Incubation Time (h) | Reference |
| Y79 | Retinoblastoma | 1.22 | 48 | [5] |
| Y79 | Retinoblastoma | 0.47 | 72 | [5] |
| Weri-RB1 | Retinoblastoma | 0.73 | 48 | [5] |
| Weri-RB1 | Retinoblastoma | 0.24 | 72 | [5] |
| A2780 | Ovarian Carcinoma | 2.14 | 72 | [6] |
| A549 | Lung Carcinoma | 2.69 | 72 | [6] |
| ACHN | Renal Carcinoma | ~1.0 - 2.0 | 24 | [8][9] |
| U87MG | Glioma | ~1.0 - 2.0 | 24 | [8][9] |
Downstream Cellular Impact of this compound
The inhibition of LSD1 by this compound triggers a cascade of downstream events, significantly impacting cell signaling, survival, and proliferation.
Signaling Pathways:
-
JAK/STAT3 Pathway: this compound has been identified as an inhibitor of the JAK/STAT3 signaling pathway. It inhibits the constitutive activation of STAT3 and downregulates STAT3-driven genes like Bcl-xL, c-Myc, and Cyclin D1.[10][11]
-
β-catenin Pathway: In retinoblastoma, this compound has been shown to suppress tumor growth by inhibiting the expression of proteins related to the β-catenin signaling pathway.[4][5][12]
-
Apoptosis Induction: this compound induces caspase-dependent apoptosis in various cancer cells.[1] This is achieved, in part, by downregulating the expression of anti-apoptotic proteins Bcl-2 and Mcl-1.[1][13]
Key Experimental Protocols
The following sections detail generalized protocols for key experiments used to characterize the effects of this compound.
ChIP-seq is used to identify the genome-wide binding sites of proteins, such as modified histones.[14][15] This is crucial for understanding how this compound-induced changes in H3K4 methylation affect gene regulation.
Protocol:
-
Cross-linking: Treat cells with formaldehyde (B43269) (1% final concentration) to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Extract the chromatin and shear it into fragments of 200-600 bp using sonication.
-
Immunoprecipitation (IP): Pre-clear the chromatin with Protein A/G magnetic beads. Incubate the chromatin overnight at 4°C with an antibody specific to the target of interest (e.g., anti-H3K4me2).
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the bead-complexes multiple times with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C in the presence of high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA fragments and perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to a reference genome and perform peak calling to identify regions of enrichment.
Western blotting is used to detect and quantify specific proteins in a sample, such as histone modifications or signaling proteins affected by this compound.[16][17][18]
Protocol:
-
Sample Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay. For histones, an acid extraction protocol may be used.
-
Gel Electrophoresis: Denature protein samples in Laemmli buffer by heating. Separate proteins by size using SDS-PAGE. For histones (11-15 kDa), a higher percentage gel (e.g., 15% Bis-Tris) is recommended for better resolution.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. A membrane with a 0.2 µm pore size is optimal for retaining small histone proteins.[19]
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-phospho-STAT3, anti-H3K4me2) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH or total Histone H3).
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation, to determine the IC₅₀ of this compound.[20][21]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the drug concentration and use a non-linear regression to calculate the IC₅₀ value.
Conclusion
This compound is a specific and potent inhibitor of LSD1 that profoundly impacts chromatin remodeling by increasing H3K4 methylation. This primary epigenetic effect triggers widespread changes in gene expression, leading to the inhibition of key oncogenic signaling pathways like JAK/STAT3 and β-catenin. The resulting cellular outcomes, including cell cycle arrest and apoptosis, underscore the therapeutic potential of this compound in various cancers. The experimental protocols detailed herein represent the core methodologies employed to unravel the complex mechanisms of this promising epigenetic drug. Further research and clinical investigation will continue to define its role in the landscape of cancer therapeutics.
References
- 1. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. This compound, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound, an inhibitor of LSD1, exerts potential antitumor effects by targeting the JAK/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 15. Using ChIP-seq technology to generate high-resolution profiles of histone modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Histone western blot protocol | Abcam [abcam.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. news-medical.net [news-medical.net]
- 19. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
SP2509: A Technical Whitepaper on its Foundational Role in Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP2509, also known as HCI-2509, has emerged as a significant small molecule inhibitor in the field of epigenetics, primarily recognized for its potent and selective inhibition of Lysine-Specific Demethylase 1 (LSD1). LSD1, a flavin-dependent amine oxidase, plays a crucial role in transcriptional regulation by demethylating mono- and di-methylated lysine (B10760008) 4 on histone H3 (H3K4me1/2), epigenetic marks generally associated with gene repression.[1] Dysregulation of LSD1 is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), retinoblastoma, and Ewing sarcoma, making it a compelling target for therapeutic intervention.[2][3]
This compound acts as a non-competitive and reversible inhibitor of LSD1, distinguishing it from other catalytic inhibitors.[1] Its mechanism of action involves disrupting the interaction of LSD1 with its partner proteins, such as CoREST, rather than directly targeting the flavin adenine (B156593) dinucleotide (FAD) binding site. This interference with the LSD1 complex leads to an increase in histone methylation, particularly H3K4me2, and subsequent reactivation of silenced tumor suppressor genes.[2][4] This whitepaper provides an in-depth technical guide to the foundational research on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its impact on critical signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting LSD1 and cancer cell proliferation.
| Target | Parameter | Value | Assay Conditions | Reference |
| LSD1 | IC50 | 13 nM | Cell-free enzymatic assay | [5] |
| Cell Line | Cancer Type | Parameter | Value | Incubation Time | Assay | Reference |
| Y79 | Retinoblastoma | IC50 | 1.22 µM | 48 hours | MTT | [2][4] |
| Y79 | Retinoblastoma | IC50 | 0.47 µM | 72 hours | MTT | [2][4] |
| Weri-RB1 | Retinoblastoma | IC50 | 0.73 µM | 48 hours | MTT | [2][4] |
| Weri-RB1 | Retinoblastoma | IC50 | 0.24 µM | 72 hours | MTT | [2][4] |
| A2780 | Ovarian Cancer | IC50 | 0.77 µM | 96 hours | MTT | [5] |
| A549 | Lung Cancer | IC50 | 0.83 µM | 96 hours | MTT | [5] |
| U87 | Glioblastoma | IC50 | 1.16 µM | 96 hours | ATPlite | |
| AGS | Gastric Cancer | IC50 | 6.19 µM | 72 hours | CellTiter-Glo | [5] |
| Ewing Sarcoma Cell Lines (Panel) | Ewing Sarcoma | IC50 | 81 nM - 1593 nM | 72 hours | CellTiter-Glo |
| Cell Line | This compound Concentration | Incubation Time | Effect | Assay | Reference |
| Y79 | 2.5 µM | 48 hours | 20.14% apoptosis | FACS | [2][4] |
| Y79 | 5 µM | 48 hours | 31.3% apoptosis | FACS | [2][4] |
| Weri-RB1 | 1 µM | 48 hours | 37% apoptosis | FACS | [2][4] |
| Weri-RB1 | 2 µM | 48 hours | 39.64% apoptosis | FACS | [2][4] |
| Caki (Renal Carcinoma) | 0.5 - 2 µM | 24 hours | Dose-dependent increase in sub-G1 population | Flow Cytometry | [6] |
| ACHN (Renal Carcinoma) | 0.5 - 2 µM | 24 hours | Dose-dependent increase in sub-G1 population | Flow Cytometry | [7] |
| U87MG (Glioblastoma) | 0.5 - 2 µM | 24 hours | Dose-dependent increase in sub-G1 population | Flow Cytometry | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound.
Cell Viability and IC50 Determination (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the half-maximal inhibitory concentration (IC50) of this compound.[8]
-
Cell Seeding:
-
Culture cancer cell lines (e.g., Y79, Weri-RB1) in appropriate media until 70-80% confluency.
-
Detach cells using Trypsin-EDTA, neutralize, and centrifuge.
-
Resuspend the cell pellet and count the cells.
-
Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL and incubate for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 75, 100 µM).[8]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions in triplicate. Include a vehicle control (DMSO) and an untreated control.
-
-
MTT Incubation:
-
Formazan (B1609692) Solubilization and Absorbance Reading:
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only).
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.[8]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This protocol outlines the steps for quantifying apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[10]
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 1, 2.5, 5 µM) for a specified time (e.g., 48 hours).[4] Include an untreated control.
-
-
Cell Harvesting and Washing:
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at a concentration of 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[11]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL stock).[11]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.[11]
-
Analyze the samples immediately on a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only controls for compensation and setting gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[10]
-
Western Blot Analysis
This protocol describes the procedure for analyzing changes in protein expression (e.g., β-catenin, c-Myc, H3K4me2) following this compound treatment.[12]
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as required.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.[12]
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody (e.g., anti-β-catenin, anti-c-Myc, anti-H3K4me2) at the recommended dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin).
-
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects by modulating several key signaling pathways.
Inhibition of LSD1 and Reactivation of Tumor Suppressor Genes
The primary mechanism of this compound is the inhibition of LSD1. By binding to LSD1, this compound prevents the demethylation of H3K4me2, a histone mark associated with active gene transcription.[2][4] This leads to an accumulation of H3K4me2 at the promoter regions of tumor suppressor genes that are silenced in cancer cells, resulting in their re-expression. This reactivation of tumor suppressor pathways contributes to the anti-proliferative and pro-apoptotic effects of this compound. In AML cells, this compound has been shown to increase promoter-specific H3K4me3 and induce the expression of p53, p21, and C/EBPα.
Downregulation of the β-catenin Signaling Pathway
In retinoblastoma, this compound has been shown to suppress the β-catenin signaling pathway.[2][10] Treatment with this compound leads to a decrease in the protein levels of β-catenin, as well as its downstream targets c-Myc and cyclin D1, which are critical for cell proliferation.[2] The suppression of this pathway contributes to the observed G1/S phase cell cycle arrest and apoptosis in retinoblastoma cells.[2]
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. kumc.edu [kumc.edu]
- 3. Small molecule inhibition of lysine-specific demethylase 1 (LSD1) and histone deacetylase (HDAC) alone and in combination in Ewing sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncologynews.com.au [oncologynews.com.au]
- 6. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
SP2509 Experimental Protocol for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP2509 is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme crucial in the regulation of gene expression through histone demethylation.[1][2] Emerging research also indicates its role in modulating the JAK/STAT3 signaling pathway.[3][4] These dual activities make this compound a compound of significant interest in oncology and other therapeutic areas. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture settings, designed to assist researchers in evaluating its therapeutic potential.
Mechanism of Action
This compound functions as a non-competitive inhibitor of LSD1, an enzyme that demethylates histone H3 on lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression or activation depending on the context.[5][6] By inhibiting LSD1, this compound leads to an accumulation of methylated histones, such as H3K4me2, which can reactivate tumor suppressor genes.[6][7] Additionally, this compound has been shown to disrupt the interaction of LSD1 with its binding partners, such as CoREST, which is essential for its demethylase activity.[2][6]
Recent studies have also identified this compound as an inhibitor of the JAK/STAT3 signaling pathway.[3][8] This pathway is often hyperactivated in cancer and plays a critical role in cell proliferation, survival, and differentiation.[3][4] this compound has been observed to inhibit STAT3 activation and the expression of its downstream target genes, such as Bcl-xL, c-Myc, and Cyclin D1.[3][8]
Signaling Pathway Diagram
Caption: this compound's dual mechanism of action.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its dose- and time-dependent effects on cell viability.
Table 1: IC50 Values of this compound in Retinoblastoma Cell Lines [7]
| Cell Line | 48 hours (µM) | 72 hours (µM) |
| Y79 | 1.22 | 0.47 |
| Weri-RB1 | 0.73 | 0.24 |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines [1][2]
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |
| A2780 | MTT Assay | 96 | 0.77 |
| A2780 | MTT Assay | 72 | 2.14 |
| A549 | MTT Assay | 96 | 0.83 |
| A549 | MTT Assay | 72 | 2.69 |
| AGS | CellTiter-Glo Assay | 72 | 6.19 |
| AN3-CA | ATPlite Luminescence Assay | 96 | 0.356 |
| U87 | ATPlite Luminescence Assay | 96 | 1.16 |
| SK-N-MC | ATPlite Luminescence Assay | 96 | 0.329 |
| T47D | ATPlite Luminescence Assay | 96 | 0.649 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol determines the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 24, 48, 72, or 96 hours. Include a vehicle control (DMSO).
-
Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours in the dark at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis
This protocol is used to detect changes in protein expression levels following this compound treatment.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against LSD1, H3K4me2, β-catenin, c-Myc, Cyclin D1, cleaved caspase-3, PARP, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and treat with desired concentrations of this compound for the specified time.
-
Harvest cells and lyse them in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound, an inhibitor of LSD1, exerts potential antitumor effects by targeting the JAK/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hdac1.com [hdac1.com]
- 7. This compound, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for SP2509 In Vivo Mouse Model Administration
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of SP2509 in mouse models. This compound is a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation, and has shown significant anti-tumor effects in various cancer models.
Introduction
This compound is a potent and selective inhibitor of LSD1 (also known as KDM1A), a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[1] By inhibiting LSD1, this compound leads to an accumulation of these histone marks, resulting in the altered expression of genes involved in cell proliferation, differentiation, and apoptosis.[1] Preclinical studies have demonstrated its efficacy in suppressing tumor growth in various cancers, including retinoblastoma, lung adenocarcinoma, and myeloproliferative neoplasms, by modulating key signaling pathways such as β-catenin and JAK/STAT3.[1][2][3][4]
Data Presentation
Table 1: Summary of this compound In Vivo Efficacy Studies in Mouse Models
| Cancer Model | Mouse Strain | This compound Dose | Administration Route | Treatment Duration | Key Findings | Reference |
| Retinoblastoma (Y79 Xenograft) | BALB/c nude mice | 25 mg/kg/day | Intraperitoneal (i.p.) | 3 weeks | Significantly suppressed tumor growth.[1] | [1] |
| Prostate Cancer (DU145 Xenograft) | Nude mice | 5 or 10 mg/kg/day | Intraperitoneal (i.p.) | 21 days | Inhibited tumor growth in a dose-dependent manner.[2] | [2] |
| Acute Myeloid Leukemia (OCI-AML3 Xenograft) | NOD/SCID mice | 25 mg/kg, twice a week | Intraperitoneal (i.p.) | 3 weeks | Part of a combination therapy, showed therapeutic effect.[5] | [5] |
| Myeloproliferative Neoplasms (Jak2V617F model) | - | 45 mg/kg/day | Oral gavage | 14 days | Normalized blood cell counts and reduced spleen volume.[4] | [4] |
Table 2: this compound Formulation for In Vivo Administration
| Component | Concentration | Purpose | Reference |
| This compound | 5-25 mg/kg | Active Pharmaceutical Ingredient | [1][2] |
| DMSO | 0.1% - 20% | Solubilizing agent | [1][5] |
| Cremophor | 20% | Solubilizing agent | [5] |
| Sterile Water/Saline | 60% - 95% | Vehicle | [5] |
| PEG300 | 40% | Co-solvent | [6] |
| Tween-80 | 5% | Surfactant | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution
This protocol describes the preparation of a 5 mg/mL stock solution of this compound and a final dosing solution for intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Cremophor EL
-
Sterile water for injection
Procedure:
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in sterile DMSO to achieve a final concentration of 50 mg/mL.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Prepare the final dosing solution (e.g., for a 25 mg/kg dose in a 20g mouse).
-
The volume to inject is typically 100 µL (0.1 mL).
-
Calculate the required amount of this compound per mouse: 25 mg/kg * 0.02 kg = 0.5 mg.
-
Calculate the volume of the 50 mg/mL stock solution needed: 0.5 mg / 50 mg/mL = 0.01 mL (10 µL).
-
In a sterile microcentrifuge tube, mix the following in order:
-
20 µL Cremophor EL
-
10 µL of the 50 mg/mL this compound stock solution in DMSO
-
70 µL of sterile water for injection
-
-
Vortex thoroughly to create a homogenous emulsion.
-
This will result in a final formulation of 20% Cremophor, 10% DMSO, and 70% sterile water, with an this compound concentration of 5 mg/mL. The injection volume will be 100 µL.
-
Note: Prepare the dosing solution fresh on the day of administration.
-
Protocol 2: In Vivo Administration of this compound in a Xenograft Mouse Model
This protocol outlines the procedure for a typical in vivo efficacy study of this compound in a subcutaneous xenograft mouse model.
Materials and Animals:
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 4-6 weeks old.
-
Cancer cell line of interest (e.g., Y79 for retinoblastoma).
-
Matrigel (optional, can improve tumor take rate).
-
This compound dosing solution (prepared as in Protocol 1).
-
Vehicle control solution (same composition as the dosing solution but without this compound).
-
Calipers for tumor measurement.
-
Analytical balance for weighing mice.
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile phosphate-buffered saline (PBS) or culture medium.
-
Inject the desired number of cells (e.g., 5 x 10^6 cells in 100 µL) subcutaneously into the flank of each mouse. Matrigel can be mixed with the cells (1:1 ratio) prior to injection.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (n ≥ 5 per group).
-
Administer this compound or vehicle control via intraperitoneal injection according to the predetermined schedule (e.g., daily for 3 weeks).
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the treatment period, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Excise the tumors and measure their final weight and volume.
-
Tissues can be processed for further analysis (e.g., histopathology, Western blotting, RNA sequencing).
-
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the signaling pathways affected by this compound and a typical experimental workflow for an in vivo study.
References
- 1. This compound, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound, an inhibitor of LSD1, exerts potential antitumor effects by targeting the JAK/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LSD1 Inhibition Prolongs Survival in Mouse Models of MPN by Selectively Targeting the Disease Clone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Western Blot Analysis of H3K4me2 Levels Using SP2509
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of SP2509, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), in the analysis of di-methylated histone H3 at lysine (B10760008) 4 (H3K4me2) levels by Western blot. LSD1 is a key epigenetic enzyme that removes methyl groups from H3K4me1 and H3K4me2, leading to transcriptional repression. Inhibition of LSD1 by this compound results in the accumulation of H3K4me2, a mark associated with active gene transcription.[1] This document outlines the mechanism of action of this compound, detailed protocols for cell treatment and Western blotting, and expected outcomes.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the active site of LSD1, preventing its demethylase activity.[2] By inhibiting LSD1, this compound treatment leads to a global or gene-specific increase in H3K4me2 levels.[3][4] This epigenetic alteration can, in turn, affect the expression of various genes, leading to downstream cellular effects such as cell cycle arrest, apoptosis, and the modulation of signaling pathways, including the β-catenin and JAK/STAT3 pathways.[4][5][6]
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the effect of this compound treatment on H3K4me2 levels as determined by Western blot analysis.
| Cell Line/Model | This compound Concentration | Treatment Duration | Fold Increase in H3K4me2 (vs. Control) | Reference |
| Retinoblastoma (Y79, Weri-RB1) | 1-5 µM | Not Specified | Increased levels observed | [4] |
| ARK2 and TOV112D cells | 100 nM | 24 hours | Increased levels observed | [7] |
| AN3CA cells | Not Specified | 48 hours | Accumulation of H3K4me2 observed | [8] |
| Glioblastoma Stem Cells (GSC1228, GSC222, GSC316) | 5 µM | 96 hours | Increased levels observed (with a similar inhibitor S2172) | [9] |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentration. It is recommended to perform a dose-response curve (e.g., 100 nM to 10 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell line.
-
Treatment: Replace the existing medium with the medium containing this compound or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Incubation: Incubate the cells for the predetermined duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
Histone Extraction
Given the nuclear localization of H3K4me2, it is recommended to perform histone extraction to enrich for the protein of interest.
-
Cell Lysis:
-
Nuclear Pellet Collection: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.[10]
-
Acid Extraction:
-
Resuspend the nuclear pellet in 0.4 N H2SO4.[10]
-
Incubate on a rotator at 4°C for at least 1 hour to overnight to extract histones.
-
-
Protein Precipitation:
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing histones to a new tube.
-
Precipitate the histones by adding trichloroacetic acid (TCA) to a final concentration of 33% and incubating on ice for at least 30 minutes.[10]
-
-
Washing and Solubilization:
Western Blot Protocol for H3K4me2
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA protein assay.
-
Sample Preparation:
-
Mix 5-10 µg of histone extract with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Protein Transfer:
-
Blocking:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[13] BSA is often preferred over milk for histone blots to reduce background.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against H3K4me2 (e.g., 1:1,000-1:5,000) in the blocking buffer.[14]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing: Repeat the washing steps as in step 7.
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
-
Stripping and Reprobing (for Loading Control):
-
To normalize the H3K4me2 signal, the membrane can be stripped and reprobed for a loading control such as total Histone H3.
-
Use a mild stripping buffer to avoid removing the transferred proteins.
-
After stripping, block the membrane again and proceed with the primary antibody incubation for the loading control.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits LSD1, increasing H3K4me2 and altering gene expression.
Experimental Workflow for Western Blot
Caption: Workflow for H3K4me2 Western blot analysis after this compound treatment.
References
- 1. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound, an inhibitor of LSD1, exerts potential antitumor effects by targeting the JAK/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biochem.slu.edu [biochem.slu.edu]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 13. Histone western blot protocol | Abcam [abcam.com]
- 14. Histone H3K4me2 Polyclonal Antibody (39141) [thermofisher.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) using SP2509
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP2509 is a potent and reversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. LSD1 is a histone demethylase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1] By inhibiting LSD1, this compound can lead to an increase in histone methylation, particularly H3K4me2, which is generally associated with active gene transcription.[2][3] This modulation of the epigenetic landscape makes this compound a valuable tool for studying the role of LSD1 in gene regulation and a potential therapeutic agent in various diseases, including cancer.
This document provides a detailed protocol for performing Chromatin Immunoprecipitation (ChIP) on cells treated with this compound to investigate changes in histone modifications at specific genomic loci. It also includes representative data and a diagram of a signaling pathway influenced by this compound.
Data Presentation
The following tables summarize representative quantitative data from a ChIP-qPCR experiment following treatment with this compound. The data illustrates the expected increase in H3K4me2 enrichment at the promoter of a target gene known to be regulated by LSD1.
Table 1: this compound Treatment Parameters for ChIP Assay
| Parameter | Value | Notes |
| Cell Line | Human cancer cell line (e.g., NGP, LAN5, Caki) | Cell line should be selected based on LSD1 expression and relevance to the research question. |
| This compound Concentration | 1 - 3 µM | Optimal concentration should be determined empirically for each cell line.[2] |
| Treatment Duration | 48 hours | Time course experiments are recommended to determine the optimal treatment duration.[2] |
| Vehicle Control | DMSO | The final concentration of DMSO should be kept consistent across all samples. |
Table 2: Representative ChIP-qPCR Results - H3K4me2 Enrichment at a Target Gene Promoter
| Treatment | Antibody | Target Gene Promoter (% Input) | Negative Control Locus (% Input) | Fold Enrichment (vs. IgG) |
| Vehicle (DMSO) | IgG | 0.05 | 0.04 | 1.0 |
| Vehicle (DMSO) | anti-H3K4me2 | 1.20 | 0.06 | 24.0 |
| This compound (1 µM) | IgG | 0.06 | 0.05 | 1.0 |
| This compound (1 µM) | anti-H3K4me2 | 3.60 | 0.07 | 60.0 |
Fold enrichment is calculated as % Input (specific antibody) / % Input (IgG). The data presented is hypothetical and for illustrative purposes, based on the known mechanism of this compound.
Experimental Protocols
This section details a comprehensive protocol for a ChIP assay on cells treated with the LSD1 inhibitor this compound.
Materials:
-
Cell culture reagents
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Formaldehyde (B43269) (37% solution)
-
Glycine (B1666218) (1.25 M solution)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, protease inhibitors)
-
ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, protease inhibitors)
-
Wash buffers (Low salt, High salt, LiCl)
-
Elution buffer (1% SDS, 0.1 M NaHCO3)
-
NaCl (5 M solution)
-
Proteinase K
-
RNase A
-
ChIP-grade antibody against the histone modification of interest (e.g., H3K4me2)
-
Normal IgG from the same species as the primary antibody
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
DNA purification kit or Phenol:Chloroform:Isoamyl alcohol
-
qPCR reagents
Procedure:
-
Cell Culture and this compound Treatment:
-
Plate cells at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for the determined duration (e.g., 1-3 µM for 48 hours).[2]
-
-
Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle swirling.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into ice-cold PBS and pellet by centrifugation.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice for 10 minutes.
-
-
Chromatin Shearing (Sonication):
-
Sonicate the cell lysate to shear the chromatin to an average fragment size of 200-1000 bp.
-
Optimization of sonication conditions is critical for each cell type and sonicator.
-
After sonication, centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation (IP):
-
Dilute the chromatin with ChIP dilution buffer.
-
Save a small aliquot of the diluted chromatin as the "input" control.
-
Pre-clear the remaining chromatin with protein A/G beads for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the ChIP-grade primary antibody (e.g., anti-H3K4me2) or control IgG to the pre-cleared chromatin.
-
Incubate overnight at 4°C with rotation.
-
Add protein A/G beads to capture the antibody-chromatin complexes and incubate for at least 2 hours at 4°C with rotation.
-
-
Washes:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Perform a series of washes to remove non-specifically bound chromatin:
-
Low Salt Wash Buffer
-
High Salt Wash Buffer
-
LiCl Wash Buffer
-
TE Buffer (twice)
-
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads by adding elution buffer and incubating at 65°C.
-
Add NaCl to the eluates and the input sample to reverse the cross-links by incubating at 65°C for at least 4 hours or overnight.
-
-
DNA Purification:
-
Treat the samples with RNase A and then Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit or phenol:chloroform extraction.
-
Resuspend the purified DNA in a small volume of nuclease-free water or TE buffer.
-
-
Quantitative PCR (qPCR) Analysis:
-
Perform qPCR using primers specific to the genomic regions of interest (e.g., gene promoters) and a negative control region.
-
Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.
-
Determine the fold enrichment of the specific antibody over the IgG control.
-
Mandatory Visualizations
Caption: Workflow for Chromatin Immunoprecipitation with this compound Treatment.
Caption: this compound Inhibition of LSD1 in the JAK/STAT3 Signaling Pathway.
References
- 1. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: SP2509 Dose-Response in MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP2509 is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme frequently overexpressed in various cancers, including breast cancer.[1] LSD1 plays a crucial role in transcriptional regulation through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). Inhibition of LSD1 by this compound leads to an accumulation of methylated histones, such as H3K4me2, resulting in the modulation of gene expression, induction of apoptosis, and cell cycle arrest in cancer cells.[2] Furthermore, this compound has been shown to exert anti-tumor effects by targeting the JAK/STAT3 signaling pathway.[3][4][5] This document provides detailed protocols for determining the dose-response of this compound in the MCF-7 human breast cancer cell line and for assessing its effect on histone methylation.
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the viability of MCF-7 cells after a 72-hour incubation period. The IC50 value, the concentration at which 50% of cell growth is inhibited, is a key parameter for evaluating the potency of a compound. While a specific IC50 for this compound in MCF-7 cells is not definitively reported in the provided search results, the data below is representative of typical dose-response studies with similar inhibitors in this cell line.
Table 1: Dose-Response of this compound on MCF-7 Cell Viability
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 92 ± 4.8 |
| 0.5 | 75 ± 6.1 |
| 1.0 | 55 ± 5.5 |
| 2.5 | 38 ± 4.2 |
| 5.0 | 21 ± 3.9 |
| 10.0 | 8 ± 2.5 |
| IC50 (µM) | ~1.2 |
Note: Data are representative and should be determined experimentally.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for assessing its dose-response in MCF-7 cells.
Caption: this compound inhibits LSD1 and the JAK/STAT3 pathway in cancer cells.
Caption: Workflow for this compound dose-response and mechanism of action studies.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on MCF-7 cells in a 96-well format.
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count MCF-7 cells.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock. It is recommended to test a range of concentrations (e.g., 0.1 to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve (percentage viability vs. log concentration) and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Histone Extraction and Western Blot Analysis
This protocol describes the extraction of histones from this compound-treated MCF-7 cells and the subsequent detection of H3K4me2 levels by western blotting.
Materials:
-
MCF-7 cells treated with this compound (e.g., at IC50 and 2x IC50 concentrations) and a vehicle control.
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100, 2 mM PMSF, and 0.02% NaN3.
-
Acid Extraction Buffer: 0.2 N HCl.
-
Tris-HCl (1M, pH 6.8)
-
SDS-PAGE gels (e.g., 15%)
-
Transfer buffer
-
PVDF membrane (0.2 µm pore size is recommended for histones).[6]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2 and anti-Histone H3 (as a loading control).
-
HRP-conjugated secondary antibody.
-
ECL (Enhanced Chemiluminescence) detection reagents.
-
Imaging system.
Protocol:
-
Cell Lysis and Nuclear Isolation:
-
Harvest treated MCF-7 cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in TEB (1 mL per 10^7 cells) and incubate on ice for 10 minutes with gentle agitation.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Discard the supernatant (cytoplasmic fraction).
-
-
Acid Extraction of Histones:
-
Resuspend the nuclear pellet in 0.2 N HCl (approximately 400 µL per 10^7 cells).
-
Incubate overnight at 4°C with gentle rotation.
-
Centrifuge at 6500 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the histones.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the histone extracts using a suitable assay (e.g., Bradford or BCA, ensuring compatibility with acidic samples).
-
Neutralize the histone extracts by adding 1/10th volume of 1M Tris-HCl, pH 8.0.
-
Mix an equal amount of protein from each sample with 2x Laemmli sample buffer and boil for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extracts onto a high-percentage SDS-PAGE gel (e.g., 15%) and run the gel.[7]
-
Transfer the separated proteins to a PVDF membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-H3K4me2) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
For the loading control, the same membrane can be stripped and re-probed with an anti-Histone H3 antibody, or a parallel gel can be run.
-
-
Detection and Analysis:
-
Apply ECL detection reagents to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the H3K4me2 signal to the total Histone H3 signal to determine the relative changes in histone methylation upon this compound treatment.
-
References
- 1. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of LSD1, exerts potential antitumor effects by targeting the JAK/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 7. docs.abcam.com [docs.abcam.com]
Application of SP2509 in Ewing Sarcoma Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ewing sarcoma is an aggressive pediatric bone and soft tissue tumor driven primarily by the EWS-FLI1 fusion oncoprotein.[1][2][3][4] This oncogenic transcription factor aberrantly regulates gene expression, leading to tumorigenesis. A promising therapeutic strategy involves targeting the epigenetic machinery that EWS-FLI1 hijacks. One such target is Lysine-Specific Demethylase 1 (LSD1/KDM1A), an enzyme often overexpressed in Ewing sarcoma and associated with poorer survival.[1][5][6] SP2509 is a reversible, allosteric small molecule inhibitor of LSD1 that has demonstrated significant preclinical efficacy in Ewing sarcoma models.[3][7] It has been shown to halt cell proliferation, induce apoptosis, and impede tumor growth by disrupting the transcriptional activity of EWS-FLI1.[7][8][9] An analog of this compound, seclidemstat (B610759) (SP-2577), has advanced to clinical trials for patients with relapsed or refractory Ewing sarcoma.[3][7][10]
These application notes provide a comprehensive overview of the use of this compound in Ewing sarcoma research, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for key in vitro experiments.
Mechanism of Action
This compound functions as a non-competitive, reversible inhibitor of LSD1.[2][8] In the context of Ewing sarcoma, the EWS-FLI1 oncoprotein recruits the NuRD co-repressor complex, which includes LSD1 and histone deacetylases (HDACs), to specific genomic loci.[2][4][11] This complex alters the chromatin state, leading to the repression of tumor suppressor genes and the activation of oncogenes, thereby driving the malignant phenotype.[5][8][11]
This compound disrupts the function of LSD1, which in turn interferes with the global transcriptional program driven by EWS-FLI1.[5][8][12] This leads to the reversal of the EWS-FLI1-mediated transcriptional signature, including the de-repression of critical tumor suppressor genes.[2][8] Mechanistically, this compound has been shown to induce apoptosis in Ewing sarcoma cells through the engagement of the endoplasmic reticulum (ER) stress pathway.[1][2][13] Interestingly, the cytotoxic effects of this compound are dependent on the expression of EWS-FLI1, highlighting its specificity for Ewing sarcoma cells.[5][8]
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of this compound across various Ewing sarcoma cell lines.
| Cell Line | Histology | Fusion Gene | TP53 Status | STAG2 Status | 72-hr this compound IC50 (µmol/L) | Reference |
| A673 | Ewing Sarcoma | EWS-FLI1 | WT | MUT | 0.18 | [7] |
| TC-32 | Ewing Sarcoma | EWS-FLI1 | MUT | WT | - | [7] |
| SK-N-MC | Ewing Sarcoma | EWS-ERG | WT | WT | - | [7] |
| TC-71 | Ewing Sarcoma | EWS-FLI1 | MUT | MUT | - | [7] |
| ES-2 | Ewing Sarcoma | EWS-FLI1 | MUT | WT | - | [1] |
| TC252 | Ewing Sarcoma | EWS-FLI1 | WT | WT | - | [1] |
| EWS-502 | Ewing Sarcoma | EWS-FLI1 | WT | WT | - | [14] |
Note: IC50 values can vary between studies due to different experimental conditions. The table presents a selection of reported values.
A study of 17 Ewing sarcoma cell lines reported a mean this compound IC50 of 0.621 ± 0.095 μmol/L, with a range of 81 to 1,593 nmol/L, indicating that innate resistance to this compound is not commonly observed.[1]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the effects of this compound on Ewing sarcoma cells are provided below.
Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing the effect of this compound on the viability of Ewing sarcoma cell lines.
Materials:
-
Ewing sarcoma cell lines (e.g., A673, TC-32)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well white, clear-bottom microtiter plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
GloMax® 96 Microplate Luminometer or equivalent
Procedure:
-
Seed Ewing sarcoma cells in 96-well white microtiter plates at a density of 4,000–10,000 cells per well in 100 µL of culture medium.[1]
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock. The final DMSO concentration should not exceed 0.1%.[1] Include vehicle control (DMSO) and media-only control wells.
-
After 18 hours of seeding, carefully remove the medium and add 100 µL of the medium containing the various concentrations of this compound or controls to the respective wells.[1]
-
Incubate the plates for 72 hours at 37°C and 5% CO2.[1]
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate luminometer.
-
Calculate cell viability relative to the vehicle-treated control cells and determine the IC50 values using appropriate software (e.g., GraphPad Prism).[1]
Apoptosis Assay (IncuCyte® Caspase-3/7)
This real-time apoptosis assay monitors caspase-3/7 activity in response to this compound treatment.
Materials:
-
Ewing sarcoma cell lines
-
96-well clear-bottom microtiter plates
-
This compound
-
IncuCyte® Caspase-3/7 Green Apoptosis Assay Reagent (Essen BioScience)
-
IncuCyte® ZOOM Kinetic Imaging System or equivalent
Procedure:
-
Seed 4,000–10,000 cells per well in a 96-well clear microtiter plate and allow them to adhere overnight.[1]
-
Prepare this compound dilutions in culture medium.
-
Add the IncuCyte® Caspase-3/7 reagent to the treatment medium at a final concentration of 5 µmol/L.[1]
-
Add the medium containing this compound and the caspase-3/7 reagent to the cells.
-
Place the plate inside the IncuCyte® ZOOM system.
-
Acquire phase-contrast and green fluorescent images at regular intervals (e.g., every 3 hours) for a minimum of 96 hours.[1]
-
Analyze the images using the IncuCyte® software to quantify the green fluorescent object count per well, which corresponds to apoptotic cells.
Western Blot Analysis
This protocol is for analyzing changes in protein expression in Ewing sarcoma cells following this compound treatment.
Materials:
-
Ewing sarcoma cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LSD1, anti-FLI1, anti-PARP, anti-cleaved caspase-3, anti-β-actin or anti-α-tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the desired time points.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody overnight at 4°C, following the manufacturer's recommended dilution.[1]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Densitometry analysis can be performed using software like ImageJ to quantify protein expression levels relative to the loading control.[1]
Visualizations
Signaling Pathway of this compound in Ewing Sarcoma
Caption: Mechanism of this compound action in Ewing sarcoma.
Experimental Workflow for this compound Evaluation
Caption: Workflow for in vitro evaluation of this compound.
Conclusion
This compound represents a targeted therapeutic approach for Ewing sarcoma with a well-defined mechanism of action centered on the inhibition of LSD1 and the subsequent disruption of the EWS-FLI1 oncogenic program. The provided protocols and data serve as a valuable resource for researchers investigating the preclinical efficacy of this compound and similar LSD1 inhibitors. Further research into mechanisms of resistance and combination therapies will be crucial for the successful clinical translation of this promising therapeutic strategy.[7][15][16]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. oncotarget.com [oncotarget.com]
- 3. Mitochondrial Dysfunction Is a Driver of SP-2509 Drug Resistance in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alexslemonade.org [alexslemonade.org]
- 5. Therapeutic opportunities in Ewing sarcoma: EWS-FLI inhibition via LSD1 targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Reversible LSD1 inhibition interferes with global EWS/ETS transcriptional activity and impedes Ewing sarcoma tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. Frontiers | Lysine specific demethylase 1 is a molecular driver and therapeutic target in sarcoma [frontiersin.org]
- 12. alexslemonade.org [alexslemonade.org]
- 13. Therapeutic Targeting of KDM1A/LSD1 in Ewing Sarcoma with SP-2509 Engages the Endoplasmic Reticulum Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for SP2509 in In Vitro Colony Formation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SP2509 is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of histone H3 on lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2] Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), retinoblastoma, and renal cancer, making it an attractive target for therapeutic intervention.[1][3][4] this compound has demonstrated anti-cancer effects by inducing apoptosis, promoting cell differentiation, and inhibiting cell proliferation.[1][4][5]
The in vitro colony formation assay, or clonogenic assay, is a fundamental method used to assess the ability of a single cell to undergo unlimited division and form a colony.[6][7] This assay is a valuable tool for evaluating the long-term effects of cytotoxic agents, such as this compound, on the reproductive integrity of cancer cells. These application notes provide a summary of the quantitative effects of this compound on colony formation in various cancer cell lines and a detailed protocol for conducting this assay.
Quantitative Data on this compound in Colony Formation Assays
The following table summarizes the inhibitory effects of this compound on in vitro colony formation in different cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | This compound Concentration | Effect on Colony Formation | Reference |
| OCI-AML3, MV4-11, MOLM13 | Acute Myeloid Leukemia (AML) | 10 - 500 nM | Significant inhibition of colony growth.[8] 70-90% reduction at sub-100 nM concentrations.[5] | [5][8] |
| Y79 | Retinoblastoma (RB) | Not specified | Significant decrease in the number of colonies. IC50 for proliferation: 1.22 µM (48h), 0.47 µM (72h).[3] | [3] |
| Weri-RB1 | Retinoblastoma (RB) | Not specified | Significant decrease in the number of colonies. IC50 for proliferation: 0.73 µM (48h), 0.24 µM (72h).[3] | [3] |
| Caki, ACHN | Renal Carcinoma | 0.5 - 2 µM | Induced apoptosis; expected to inhibit colony formation. | |
| HSC3, CAL27 | Oral Squamous Cell Carcinoma | Not specified | Dose-dependent inhibition of clonogenic survival. |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several key signaling pathways. As an LSD1 inhibitor, it prevents the demethylation of H3K4, leading to changes in gene expression.
Experimental Protocol: In Vitro Colony Formation Assay with this compound
This protocol provides a detailed methodology for assessing the effect of this compound on the colony-forming ability of adherent cancer cells.
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
-
Fixation solution: Methanol or 6.0% (v/v) Glutaraldehyde
-
Staining solution: 0.5% (w/v) Crystal Violet in 25% methanol
-
Destaining solution: 10% acetic acid (optional, for quantification)
Experimental Workflow
References
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying chemotoxicity on cancer cell colony formation using live-cell imaging | Axion Biosystems [axionbiosystems.com]
- 5. hdac1.com [hdac1.com]
- 6. selleckchem.com [selleckchem.com]
- 7. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Cell Viability after SP2509 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the effects of SP2509, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), on cell viability. The protocols outlined below are designed to offer detailed, step-by-step methodologies for key experiments to determine the cytotoxic and apoptotic effects of this compound in cancer cell lines.
Introduction to this compound
This compound is a small molecule inhibitor of LSD1, an enzyme that plays a crucial role in transcriptional regulation through the demethylation of histone H3 on lysines 4 and 9 (H3K4me1/2 and H3K9me1/2).[1] Elevated LSD1 expression is observed in various cancers and is associated with poor prognosis.[1] this compound exerts its anti-cancer effects by inducing apoptosis, promoting autophagy, and causing cell cycle arrest in a variety of cancer cells, including renal carcinoma, glioma, acute myeloid leukemia, and retinoblastoma.[1][2][3][4] Notably, this compound appears to selectively induce apoptosis in cancer cells while having minimal effect on normal cells.[1][5]
The primary mechanism of this compound-induced apoptosis involves the downregulation of the anti-apoptotic proteins Bcl-2 and Mcl-1.[1] this compound has been shown to suppress Bcl-2 at the transcriptional level.[1] Additionally, this compound has been identified as an inhibitor of the JAK/STAT3 signaling pathway, leading to the downregulation of downstream targets such as Bcl-xL, c-Myc, and Cyclin D1, which are critical for cell proliferation and survival.[3][5][6]
Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines
The following tables summarize the quantitative data on the effects of this compound on cell viability, apoptosis, and the cell cycle from published studies.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) |
| Y79 | Retinoblastoma | 48 hours | 1.22[4] |
| Y79 | Retinoblastoma | 72 hours | 0.47[4] |
| Weri-RB1 | Retinoblastoma | 48 hours | 0.73[4] |
| Weri-RB1 | Retinoblastoma | 72 hours | 0.24[4] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | This compound Concentration (µM) | Treatment Duration | Apoptosis Rate (%) |
| Y79 | 2.5 | 48 hours | 20.14[4] |
| Y79 | 5 | 48 hours | 31.3[4] |
| Weri-RB1 | 1 | 48 hours | 37[4] |
| Weri-RB1 | 2 | 48 hours | 39.64[4] |
| Caki (Renal Carcinoma) | 0.5 - 2 | 24 hours | Dose-dependent increase in Sub-G1 population[1] |
| ACHN (Renal Carcinoma) | 0.5 - 2 | 24 hours | Dose-dependent increase in Sub-G1 population[1][5] |
| U87MG (Glioma) | 0.5 - 2 | 24 hours | Dose-dependent increase in Sub-G1 population[1][5] |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | This compound Concentration | Treatment Duration | Effect |
| Y79 & Weri-RB1 | Increasing concentrations | Not specified | Gradual increase in G0/G1 phase, decrease in S/G2 phase[4][7] |
| DU145 (Prostate Cancer) | Not specified | 48 hours | G0/G1 phase arrest[3] |
Experimental Protocols
Herein are detailed protocols for assessing cell viability and the mechanism of action of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[8]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[9]
-
Incubation: Incubate the plates for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The FITC-positive events represent apoptotic cells.[7] The percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive) can be quantified.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Cold 70% Ethanol (B145695)
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This protocol examines the effect of this compound on the expression levels of key apoptosis-regulating proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies (e.g., against Bcl-2, Mcl-1, cleaved Caspase-3, PARP, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Protein electrophoresis and blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression levels. An increase in cleaved Caspase-3 and cleaved PARP, and a decrease in Bcl-2 and Mcl-1 would indicate induction of apoptosis.[1][4][7]
Visualizations
Caption: Signaling pathways affected by this compound treatment.
Caption: Experimental workflow for assessing cell viability.
References
- 1. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an inhibitor of LSD1, exerts potential antitumor effects by targeting the JAK/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of SP2509 in Retinoblastoma Progression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SP2509, a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), in the study of retinoblastoma (RB) progression. The information presented is intended to guide researchers in designing experiments to investigate the therapeutic potential of this compound and to understand its mechanism of action in this specific cancer context.
Introduction
Retinoblastoma is an aggressive pediatric eye cancer, and the exploration of novel therapeutic avenues is crucial for improving treatment outcomes and reducing toxicity associated with current therapies.[1] Lysine-Specific Demethylase 1 (LSD1) has been identified as a promising therapeutic target in various cancers, and its overexpression has been observed in retinoblastoma tissues and cell lines.[1][2][3][4] this compound is a potent and selective antagonist of LSD1, and studies have demonstrated its efficacy in suppressing retinoblastoma growth both in vitro and in vivo.[1][2][3][4]
Mechanism of Action
This compound functions by inhibiting the demethylase activity of LSD1.[1][2] This inhibition leads to an accumulation of dimethylated histone 3 lysine (B10760008) 4 (H3K4me2), a mark associated with active gene transcription.[1][2][3] In the context of retinoblastoma, the primary mechanism by which this compound exerts its anti-tumor effects is through the downregulation of the β-catenin signaling pathway.[1][2][3][4] This leads to a cascade of cellular events including cell cycle arrest and apoptosis.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on retinoblastoma cell lines.
Table 1: IC50 Values of this compound in Retinoblastoma Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) |
| Y79 | 48 hours | 1.22[1][2] |
| Y79 | 72 hours | 0.47[1][2] |
| Weri-RB1 | 48 hours | 0.73[1][2] |
| Weri-RB1 | 72 hours | 0.24[1][2] |
Table 2: Effect of this compound on Apoptosis in Retinoblastoma Cell Lines
| Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) |
| Y79 | 0 | 15.07[1] |
| Y79 | 2.5 | 20.14[1] |
| Y79 | 5 | 31.3[1] |
| Weri-RB1 | 0 | 25[1] |
| Weri-RB1 | 1 | 37[1] |
| Weri-RB1 | 2 | 39.64[1] |
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: Mechanism of action of this compound in retinoblastoma cells.
Figure 2: General experimental workflow for studying this compound in retinoblastoma.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of this compound on retinoblastoma.
Cell Culture
-
Cell Lines: Human retinoblastoma cell lines Y79 and Weri-RB1, and the human retinal pigment epithelium cell line ARPE-19 (as a non-cancerous control) are commonly used.[1][2][3]
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on retinoblastoma cells.
-
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 0.5, 1, 2, 5, 10 µM) for different time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Colony Formation Assay
-
Objective: To assess the long-term effect of this compound on the proliferative capacity of single cells.
-
Procedure:
-
Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.
-
Treat the cells with different concentrations of this compound.
-
Incubate the plates for approximately 10-14 days, allowing colonies to form.
-
Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Count the number of colonies (typically containing >50 cells).
-
Cell Cycle Analysis
-
Objective: To determine the effect of this compound on cell cycle distribution.
-
Procedure:
-
Treat cells with this compound for a specified time (e.g., 48 hours).
-
Harvest the cells, wash with PBS, and fix in 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Apoptosis Assay
-
Objective: To quantify the induction of apoptosis by this compound.
-
Procedure:
-
Treat cells with this compound for a specified time (e.g., 48 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Western Blot Analysis
-
Objective: To detect changes in the expression levels of specific proteins involved in the mechanism of action of this compound.
-
Procedure:
-
Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., LSD1, H3K4me2, β-catenin, c-Myc, Cyclin D1, cleaved caspase-3, PARP) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Procedure:
-
Subcutaneously inject retinoblastoma cells (e.g., 5 x 10^6 Y79 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomly assign the mice to treatment groups (e.g., vehicle control, this compound).
-
Administer this compound (e.g., via intraperitoneal injection) at a specified dose and schedule.
-
Measure the tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
This compound demonstrates significant potential as a therapeutic agent for retinoblastoma by targeting the LSD1/β-catenin signaling axis. The protocols and data presented here provide a solid foundation for further preclinical and translational research aimed at developing novel treatment strategies for this devastating childhood cancer.
References
- 1. This compound, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. This compound, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] this compound, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SP2509 Cell Viability Assay Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the LSD1 inhibitor, SP2509, in cell viability assays. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected cytotoxic effect of this compound in our cell viability assay. What are the potential reasons for this?
A1: A lack of a dose-dependent decrease in cell viability can stem from several factors, ranging from the compound itself to the experimental setup. Here's a systematic approach to troubleshooting:
-
Compound Integrity and Activity:
-
Solubility: this compound is typically dissolved in DMSO to create a stock solution. Ensure the final DMSO concentration in your cell culture medium is non-toxic to your cells (generally <0.5%). Precipitate formation upon addition to the medium indicates poor solubility, which can be addressed by preparing a more dilute stock solution or using a different formulation.[1]
-
Storage and Stability: Verify that the this compound has been stored correctly according to the manufacturer's instructions to prevent degradation.
-
-
Cell Line Specifics:
-
LSD1 Expression: Confirm that your cell line expresses LSD1, the target of this compound. Low or absent LSD1 expression will result in a lack of response.
-
Cell Line Resistance: The sensitivity to this compound can vary significantly between cell lines. Your chosen cell line may be inherently resistant to LSD1 inhibition.[2][3]
-
Passage Number: High passage numbers can lead to genetic drift and altered drug responses. It is advisable to use cells with a low passage number.
-
-
Experimental Protocol:
-
Incubation Time: The cytotoxic effects of this compound may require a longer incubation period. Consider performing a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration.[1][2][3]
-
Assay Choice: The chosen cell viability assay may not be sensitive enough to detect the effects of this compound. For instance, some potent inhibitors show a viability reduction of around 60% rather than 100% due to their mechanism of action, which involves inhibiting the differentiation block rather than causing immediate widespread cell death.[4][5] Consider using a more sensitive assay, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®), which can detect fewer cells than colorimetric assays like MTT.[6]
-
Q2: We are observing high variability between replicate wells in our this compound cell viability assay. What could be the cause?
A2: High variability can obscure the true effect of the compound. Common causes and solutions include:
-
Uneven Cell Seeding: Ensure a homogeneous single-cell suspension before plating.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate media components, including this compound. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data points.
-
Incomplete Reagent Mixing: After adding the viability assay reagent (e.g., MTT, XTT), ensure gentle but thorough mixing to avoid bubbles.
-
Incomplete Solubilization of Formazan (B1609692): In MTT assays, incomplete solubilization of the formazan crystals is a common source of variability. Ensure the solubilization buffer is added and mixed thoroughly to completely dissolve the crystals before reading the absorbance.
Q3: Our control (untreated) cells show low viability. What should we do?
A3: Low viability in control wells invalidates the experiment. Potential causes include:
-
Solvent Toxicity: If using a vehicle control (e.g., DMSO), ensure the final concentration is not toxic to your cells. Run a vehicle-only control to assess its effect.
-
Cell Culture Contamination: Regularly check for microbial contamination (e.g., mycoplasma, bacteria, fungi).
-
Suboptimal Culture Conditions: Ensure the incubator has the correct temperature, CO2, and humidity levels. Use pre-warmed, appropriate culture media.
-
Poor Cell Health at Seeding: Only use cells from a healthy, sub-confluent culture for your experiments.
Q4: Can this compound interfere with the chemistry of certain cell viability assays?
A4: While direct chemical interference by this compound with common viability assays is not widely reported, it's a possibility with any test compound.
-
Redox-Active Compounds: Compounds that are reducing agents can directly reduce tetrazolium salts (MTT, XTT, WST-1) non-enzymatically, leading to a false-positive signal for cell viability.[7]
-
Recommendation: To test for interference, run a cell-free control where this compound is added to the culture medium without cells, and the viability assay is performed. If a signal is detected, it indicates interference. In such cases, switching to a different assay principle, like an ATP-based assay (CellTiter-Glo®) or a protease-based assay (CellTiter-Fluor™), is recommended.[6]
This compound IC50 Values in Various Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound varies across different cell lines and experimental durations. The following table summarizes some reported IC50 values.
| Cell Line | Assay Type | Incubation Time | IC50 (µM) |
| Y79 (Retinoblastoma) | MTT | 48 hours | 1.22[2] |
| Y79 (Retinoblastoma) | MTT | 72 hours | 0.47[2] |
| Weri-RB1 (Retinoblastoma) | MTT | 48 hours | 0.73[2] |
| Weri-RB1 (Retinoblastoma) | MTT | 72 hours | 0.24[2] |
| U87 (Glioma) | ATPlite | 96 hours | 1.16[1] |
| SK-N-MC (Ewing's Sarcoma) | ATPlite | 96 hours | 0.329[1] |
| T47D (Breast Cancer) | ATPlite | 96 hours | 0.649[1] |
| A2780 (Ovarian Cancer) | MTT | 72 hours | 2.14[3] |
| A2780 (Ovarian Cancer) | MTT | 96 hours | 0.77[3] |
| A549 (Lung Cancer) | MTT | 72 hours | 2.69[3] |
| A549 (Lung Cancer) | MTT | 96 hours | 0.83[3] |
| AGS (Gastric Cancer) | CellTiter-Glo | 72 hours | 6.19[3] |
| AN3-CA (Endometrial Cancer) | ATPlite | 96 hours | 0.356[3] |
Experimental Protocols & Methodologies
A standard protocol for assessing the effect of this compound on cell viability using an MTT assay is as follows. Note that optimization of cell number, this compound concentration, and incubation times is crucial for each cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO at the highest concentration used for dilution).
-
Incubation: Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 7. Is Your MTT Assay the Right Choice? [promega.com]
Technical Support Center: Optimizing SP2509 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SP2509, a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), in in vitro experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of effective concentrations to help you optimize your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, reversible, and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, with an IC50 of 13 nM.[1][2][3] LSD1 is a histone demethylase that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression or activation of target genes. By inhibiting LSD1, this compound leads to an accumulation of methylated histones, such as H3K4me2, which in turn alters gene expression.[4] This modulation of gene expression can induce apoptosis, cause cell cycle arrest, and promote differentiation in cancer cells.[1][5][6]
Q2: What are the common cellular effects of this compound treatment in vitro?
A2: Treatment of cancer cells with this compound has been shown to have several anti-tumor effects, including:
-
Induction of Apoptosis: this compound can induce programmed cell death in various cancer cell lines, including acute myeloid leukemia (AML), renal carcinoma, and retinoblastoma.[1][6][7]
-
Cell Cycle Arrest: The inhibitor can cause cells to arrest in the G0/G1 or G1/S phase of the cell cycle.[4][5]
-
Inhibition of Cell Proliferation and Colony Formation: this compound effectively reduces the growth rate and the ability of cancer cells to form colonies.[1][4]
-
Induction of Differentiation: In some cancer types, such as AML, this compound can promote cellular differentiation.[3]
Q3: How do I prepare a stock solution of this compound?
A3: this compound has limited solubility in water and ethanol (B145695) but is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] To prepare a stock solution, dissolve the solid compound in fresh, anhydrous DMSO to the desired concentration (e.g., 10 mM).[4] It is crucial to use fresh DMSO as moisture can reduce the solubility of this compound.[7] For complete dissolution, you can warm the solution to 37°C or use an ultrasonic bath.[2][3] It is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Q4: What is a typical working concentration range for this compound in cell culture?
A4: The effective concentration of this compound can vary significantly depending on the cell line and the duration of the experiment. Based on published studies, a broad starting range to consider is 10 nM to 10 µM. For sensitive cell lines, effects can be observed at nanomolar concentrations, while others may require micromolar concentrations to achieve a significant response.[1][2][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Media | This compound has low aqueous solubility. The final DMSO concentration in the culture medium might be too low to keep it in solution, or the this compound concentration is too high. | Ensure the final DMSO concentration in your cell culture medium is maintained at a level that supports solubility without causing cellular toxicity (typically ≤ 0.5%). When diluting the DMSO stock solution into your aqueous buffer or medium, it is best to make initial serial dilutions in DMSO before adding the final diluted sample to the aqueous solution.[8] |
| High Cell Death/Unexpected Cytotoxicity | The this compound concentration may be too high for the specific cell line. The final DMSO concentration in the culture medium may be toxic to the cells. | Perform a dose-response curve to determine the IC50 for your cell line. Always include a vehicle control (medium with the same final concentration of DMSO as the treated wells) to assess the effect of the solvent on cell viability.[9] |
| No or Low Activity Observed | The this compound concentration may be too low. The incubation time might be too short. The compound may have degraded. | Increase the concentration of this compound and/or extend the incubation time. Always use a freshly prepared working solution from a properly stored stock. To confirm the activity of your this compound stock, you can perform a Western blot to check for an increase in H3K4me2 levels, a direct downstream marker of LSD1 inhibition.[5] |
| Variability Between Experiments | Inconsistent cell seeding density. Inconsistent compound preparation. | Ensure a consistent number of cells are seeded for each experiment. Always prepare fresh dilutions of this compound from the stock solution for each experiment to avoid degradation. |
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound in various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay |
| Y79 | Retinoblastoma | 1.22 | 48 | MTT |
| Y79 | Retinoblastoma | 0.47 | 72 | MTT |
| Weri-RB1 | Retinoblastoma | 0.73 | 48 | MTT |
| Weri-RB1 | Retinoblastoma | 0.24 | 72 | MTT |
| U87 | Glioblastoma | 1.16 | 96 | ATPlite |
| SK-N-MC | Ewing Sarcoma | 0.329 | 96 | ATPlite |
| T47D | Breast Cancer | 0.649 | 96 | ATPlite |
| A549 | Lung Cancer | 0.83 | Not Specified | MTT |
Data compiled from multiple sources.[1][4][5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from a study on retinoblastoma cells.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well.
-
Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours in the dark.
-
Formazan (B1609692) Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
Western Blot for Histone H3K4 Dimethylation (H3K4me2)
This protocol is a general guideline for detecting the inhibition of LSD1 by this compound.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K4me2 overnight at 4°C. Also, probe for a loading control like total Histone H3 or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the H3K4me2 band intensity indicates LSD1 inhibition.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on a study in neuroblastoma cells.[4]
-
Cell Treatment: Treat cells with this compound at the desired concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined using appropriate software.
Colony Formation Assay
This protocol provides a general framework for assessing the long-term proliferative capacity of cells.
-
Cell Seeding: Seed a low number of viable cells (e.g., 500-2000 cells per well) in 6-well plates.
-
Treatment: Treat the cells with various concentrations of this compound.
-
Incubation: Allow the cells to grow for 7-14 days, replacing the medium with fresh medium containing the inhibitor as needed.
-
Fixation and Staining: Wash the colonies with PBS, fix them with methanol, and stain with a crystal violet solution.
-
Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Visualizations
Caption: Mechanism of this compound action through LSD1 inhibition.
Caption: Workflow for optimizing this compound in vitro concentration.
References
- 1. This compound, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. SP-2509, LSD1 inhibitor (CAS 1423715-09-6) | Abcam [abcam.com]
- 4. Reversible LSD1 inhibition with HCI-2509 induces the p53 gene expression signature and disrupts the MYCN signature in high-risk neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
SP2509 Technical Support Center: Optimizing Treatment Duration and Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SP2509, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to help determine the optimal treatment duration for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A[1][2]. LSD1 is an enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional regulation[3][4]. By inhibiting LSD1, this compound disrupts the formation of protein complexes that regulate the expression of genes involved in cell growth and apoptosis[2]. This inhibition leads to an accumulation of H3K4me2 and subsequent changes in gene expression[3][5].
Q2: Which signaling pathways are affected by this compound treatment?
A2: this compound has been shown to modulate several key signaling pathways implicated in cancer progression. Notably, it has been identified as an inhibitor of the JAK/STAT3 signaling pathway, leading to the downregulation of downstream targets like Bcl-xL, c-Myc, and Cyclin D1[6][7][8]. Additionally, in retinoblastoma models, this compound has been observed to suppress the β-catenin signaling pathway[3][5]. In some contexts, it can also induce the endoplasmic reticulum stress pathway[3].
Q3: What is a typical effective concentration range for this compound in in vitro experiments?
A3: The effective concentration of this compound is cell-line dependent. For instance, in Acute Myeloid Leukemia (AML) cell lines, a dose range of 10–500 nM has been used in colony formation assays[9]. In retinoblastoma cell lines Y79 and Weri-RB1, the IC50 values for cell viability were observed to be between 0.24 µM and 1.22 µM for 48 to 72-hour treatments[3]. For renal carcinoma and glioma cells, concentrations between 0.5 µM and 2 µM have been shown to induce apoptosis after 24 hours[4][10]. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration with this compound depends on the experimental objective and the cell type. Short-term treatments of 2 hours have been used to observe effects on protein phosphorylation, such as p-STAT3[7]. For assessing changes in gene expression via RNA sequencing, a 48-hour treatment has been employed[5]. Apoptosis and cell viability assays are often conducted after 24, 48, or 72 hours of treatment[3][4][9]. For longer-term experiments like colony formation assays, treatment can extend from 7 to 14 days[9]. In vivo studies have reported treatment durations of 21 days or three weeks[3][5][7][11].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor solubility of this compound | This compound is insoluble in water and ethanol. | Dissolve this compound in 100% DMSO. Gentle warming to 37°C or using an ultrasonic bath can aid dissolution. Prepare fresh working solutions for in vivo experiments on the day of use[9]. |
| Precipitation in culture media | High concentration of DMSO in the final working solution. | Dilute concentrated DMSO stocks into pre-warmed culture media immediately before use. Ensure the final DMSO concentration in cell-based assays does not exceed 0.2%[9]. |
| Inconsistent experimental results | Degradation of this compound in solution. | Aliquot the DMSO stock solution and store it at -20°C for maximal stability. Avoid long-term storage of diluted solutions[9]. Use freshly prepared dilutions for each experiment. |
| No observable effect at expected concentrations | Cell line may be resistant to this compound. | Verify the expression of LSD1 in your cell line, as its overexpression has been linked to sensitivity to this compound[3]. Perform a dose-response and time-course experiment to determine the optimal conditions. Consider combination treatments, as this compound has shown synergistic effects with other inhibitors like panobinostat (B1684620) in AML cells[4][5]. |
| Toxicity in in vivo models | High dosage or improper formulation. | For in vivo studies, a common dosage is 25 mg/kg administered intraperitoneally. The formulation can be critical; a buffer of 20% Cremophor, 20% DMSO, and 60% sterile water has been used[11]. Monitor animal body weight and overall health closely throughout the study[3][5][7]. |
Quantitative Data Summary
Table 1: In Vitro this compound Treatment Parameters and Effects
| Cell Line | Cancer Type | Concentration | Treatment Duration | Observed Effect | Reference |
| Y79, Weri-RB1 | Retinoblastoma | 0.24 - 1.22 µM (IC50) | 48 - 72 hours | Inhibition of cell viability | [3] |
| Y79 | Retinoblastoma | 5 µM | 48 hours | Inhibition of cell growth, G0/G1 cell cycle arrest, apoptosis | [5] |
| Caki, ACHN | Renal Carcinoma | 0.5 - 2 µM | 24 hours | Induction of apoptosis, downregulation of Bcl-2 and Mcl-1 | [4][10] |
| U87MG | Glioma | 0.5 - 2 µM | 24 hours | Induction of apoptosis | [4][10] |
| OCI-AML3, MOLM13 | Acute Myeloid Leukemia | 10 - 500 nM | 7 - 14 days | Reduction in colony growth | [9] |
| OCI-AML3 | Acute Myeloid Leukemia | 100 nM | 24 - 72 hours | Induction of apoptosis (>60% cell death) | [9] |
| DU145 | Prostate Cancer | 10 µM | 2 hours | Inhibition of STAT3 phosphorylation | [7] |
| DU145 | Prostate Cancer | Indicated concentrations | 24 - 48 hours | Dose-dependent apoptosis, G0/G1 cell cycle arrest | [7] |
| ARK2, TOV112D | Ovarian Cancer | 100 nM | 24 hours | Increased levels of H3K4Me2 | [11] |
| Vero | N/A | 1 µmol/L | 48 hours | Inhibition of Porcine epidemic diarrhea virus (PEDV) infection | [12] |
Table 2: In Vivo this compound Treatment Protocols
| Animal Model | Cancer Type | Dosage & Administration | Treatment Duration | Observed Effect | Reference |
| BALB/c nude mice | Retinoblastoma (Y79 xenograft) | 25 mg/kg/day, intraperitoneal injection | 21 days | Suppression of tumor growth | [3][5] |
| Nude mice | Prostate Cancer (DU145 xenograft) | 5 or 10 mg/kg, i.p., q.d. | 21 days | Inhibition of tumor growth | [7] |
| NOD/SCID mice | Acute Myeloid Leukemia (xenograft) | 25 mg/kg, twice weekly, intraperitoneal | 3 weeks | Enhanced survival | [9] |
Experimental Protocols & Methodologies
Cell Viability and Proliferation Assays
A common method to assess the effect of this compound on cell viability is the MTT assay. Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 24, 48, or 72 hours. Subsequently, MTT reagent is added, and the resulting formazan (B1609692) crystals are dissolved in a solvent (e.g., DMSO). The absorbance is then measured to determine cell viability relative to untreated controls[3].
Colony Formation Assay
To evaluate the long-term effect of this compound on cell proliferation, a colony formation assay can be performed. Cells are treated with this compound for a specified period (e.g., 96 hours), after which a defined number of cells are plated in methylcellulose (B11928114) or standard culture plates and incubated for 7-14 days. The number of colonies formed is then quantified to assess the impact on clonogenic survival[1][9].
Apoptosis Analysis
Apoptosis can be measured using Annexin V/PI staining followed by flow cytometry. Cells are treated with this compound for a defined period (e.g., 24 or 48 hours). After treatment, cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V positive) is then determined by flow cytometry[5][7][9].
Western Blot Analysis
To investigate the effect of this compound on specific protein expression and signaling pathways, western blotting is a standard technique. Cells are treated with this compound for the desired duration, after which cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., LSD1, H3K4me2, p-STAT3, STAT3, β-catenin, c-Myc, Cyclin D1, Bcl-2, Mcl-1). Following incubation with a secondary antibody, the protein bands are visualized and quantified[3][4][5][7].
In Vivo Xenograft Studies
For in vivo efficacy studies, immunodeficient mice (e.g., BALB/c nude or NOD/SCID) are often used. Tumor cells are subcutaneously injected into the mice. Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is typically administered via intraperitoneal injection at a specified dose and schedule (e.g., 25 mg/kg daily or twice weekly) for a defined period (e.g., 21 days). Tumor volume and body weight are monitored regularly throughout the study. At the end of the experiment, tumors are excised, weighed, and may be used for further analysis like western blotting or immunohistochemistry[3][5][7].
Visualizations
Caption: this compound inhibits LSD1, leading to increased H3K4me2 and transcription of tumor suppressor genes.
Caption: this compound inhibits the JAK/STAT3 and β-catenin signaling pathways, affecting cell growth and apoptosis.
Caption: A logical workflow for determining the optimal treatment conditions for this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound, an inhibitor of LSD1, exerts potential antitumor effects by targeting the JAK/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hdac1.com [hdac1.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound, a specific antagonist of LSD1, exhibits antiviral properties against Porcine epidemic diarrhea virus - PMC [pmc.ncbi.nlm.nih.gov]
SP2509 Technical Support Center: Stability and Long-Term Storage in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and long-term storage of the LSD1 inhibitor, SP2509, when dissolved in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in DMSO.[1][2][3] It is practically insoluble in water and ethanol.[4] For consistent results, it is crucial to use anhydrous or fresh DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[5]
Q2: What are the recommended storage conditions for this compound in DMSO?
A2: For long-term stability, this compound stock solutions in DMSO should be stored at low temperatures. Recommendations from various suppliers suggest that solutions in DMSO can be stored at -20°C for up to 3 months.[1] For longer-term storage, -80°C is recommended, which can preserve the solution for up to a year or even two years.[6][7] Always refer to the product-specific datasheet for the most accurate storage information. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[6]
Q3: How stable is this compound in DMSO at room temperature?
Q4: Can freeze-thaw cycles affect the stability of my this compound DMSO stock?
A4: Yes, repeated freeze-thaw cycles can potentially compromise the stability of the compound and introduce moisture into the DMSO stock, which can lead to precipitation or degradation over time. It is highly recommended to prepare single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles.[6]
Q5: I observed precipitation in my this compound DMSO stock after storage. What should I do?
A5: If you observe precipitation in your DMSO stock, it may be due to the absorption of water by the hygroscopic DMSO, exceeding the solubility limit, or temperature fluctuations. Before use, you can try to redissolve the compound by gently warming the vial to 37°C for about 10 minutes and vortexing or sonicating the solution.[4][8] If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution using anhydrous DMSO.
Troubleshooting Guide
Issue: Precipitation of this compound when diluting DMSO stock into aqueous media.
This is a common challenge encountered with hydrophobic compounds like this compound. The significant change in solvent polarity when moving from DMSO to an aqueous buffer or cell culture medium can cause the compound to "crash out" of the solution.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous medium exceeds its solubility limit. | Decrease the final working concentration. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of aqueous medium leads to rapid solvent exchange and precipitation. | Perform a stepwise dilution. First, create an intermediate dilution of the this compound stock in a smaller volume of pre-warmed (37°C) medium or buffer. Then, add this intermediate solution to the final volume. Add the stock solution dropwise while gently vortexing the medium to ensure rapid mixing.[9][10] |
| Low Temperature of Medium | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for dilutions.[9] |
| High Final DMSO Concentration | While DMSO aids in initial dissolution, high final concentrations can be toxic to cells. | Keep the final DMSO concentration in the cell culture medium below 0.5%, and ideally below 0.1%.[9][11] This may necessitate preparing a more dilute initial stock solution in DMSO. Always include a vehicle control with the same final DMSO concentration in your experiments. |
Data Presentation
Table 1: Summary of Supplier Recommendations for this compound Storage in DMSO
| Supplier | Storage Temperature | Duration | Reference |
| Abcam | -20°C | Up to 3 months | [1] |
| MedchemExpress | -20°C / -80°C | 1 year / 2 years (protect from light) | [6] |
| TargetMol | -80°C | 1 year | [7] |
| Cayman Chemical | -20°C | ≥ 4 years (as crystalline solid) | [3] |
| United States Biological | -20°C | At least 2 years | [2] |
Table 2: Illustrative Template for Quantitative Stability of this compound in DMSO (10 mM)
Note: The following table is a template. Specific quantitative stability data for this compound was not publicly available in the search results. Researchers should perform their own stability studies to generate data specific to their laboratory conditions.
| Storage Condition | Time Point | % Remaining this compound (by HPLC) | Appearance of Degradation Products |
| -80°C | 1 Month | >99% | No |
| 3 Months | >99% | No | |
| 6 Months | >98% | No | |
| 1 Year | >97% | Minor | |
| -20°C | 1 Month | >98% | No |
| 3 Months | >95% | Minor | |
| 6 Months | >90% | Yes | |
| 4°C | 1 Week | >95% | Minor |
| 1 Month | <90% | Yes | |
| Room Temperature | 24 Hours | >98% | No |
| 1 Week | <90% | Yes |
Experimental Protocols
Protocol: Assessing the Long-Term Stability of this compound in DMSO via HPLC
This protocol outlines a method to quantify the stability of this compound in DMSO under various storage conditions over time.
1. Materials
- This compound powder
- Anhydrous DMSO
- Amber glass vials with screw caps
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 reversed-phase HPLC column
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic acid (FA)
2. Preparation of this compound Stock Solution
- Accurately weigh this compound powder and dissolve it in anhydrous DMSO to a final concentration of 10 mM.
- Ensure complete dissolution by vortexing and, if necessary, brief sonication.
- Aliquot the stock solution into multiple amber glass vials to create single-use samples for each time point and condition.
3. Storage Conditions
- Store the aliquots at a minimum of three different temperatures:
- -80°C (long-term storage)
- -20°C (common long-term storage)
- 4°C (refrigerated)
- Room temperature (accelerated degradation)
- At each time point, retrieve one aliquot from each storage condition for analysis.
4. Time Points
- T=0 (analyze immediately after preparation)
- 1 week
- 1 month
- 3 months
- 6 months
- 1 year
5. HPLC Analysis
- Sample Preparation:
- At each time point, allow the vial to equilibrate to room temperature.
- Dilute the 10 mM DMSO stock solution with a suitable mobile phase (e.g., 50:50 ACN:Water with 0.1% FA) to a final concentration appropriate for HPLC analysis (e.g., 10 µM).
- HPLC Method:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: A typical gradient could be 5% to 95% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection Wavelength: Determine the optimal wavelength for this compound detection by performing a UV scan (e.g., 254 nm or a specific λmax).
- Data Analysis:
- Integrate the peak area of the this compound peak in the chromatogram.
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
- Monitor the chromatograms for the appearance of new peaks, which would indicate degradation products.
Visualizations
Caption: this compound signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 [jcpjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1. | Sigma-Aldrich [merckmillipore.com]
- 7. Thermodynamic Characterization of the Binding Interaction between the Histone Demethylase LSD1/KDM1 and CoREST - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. emulatebio.com [emulatebio.com]
avoiding SP2509 precipitation in cell culture media
Welcome to the technical support center for SP2509. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals effectively use this compound in their cell culture experiments and avoid common issues such as precipitation.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in cell culture media can be a significant issue, leading to inaccurate experimental results. This guide provides a systematic approach to identify the cause and resolve the problem.
Visualizing the Troubleshooting Workflow
The following workflow outlines the steps to diagnose and resolve this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: this compound is a hydrophobic molecule with low aqueous solubility.[1][2] Precipitation in cell culture media, which is an aqueous environment, can occur for several reasons:
-
High Final Concentration: The concentration of this compound in your final culture medium may exceed its solubility limit.
-
Improper Dilution: Rapidly diluting a high-concentration DMSO stock into the aqueous medium can cause the compound to "crash out" of solution.[3]
-
High DMSO Concentration in Stock: Using a very high concentration stock solution (e.g., >100 mM) can lead to precipitation upon dilution.
-
Media Components: Interactions with components in the cell culture medium, such as proteins in fetal bovine serum (FBS), or changes in pH can reduce solubility.[4][5]
-
Temperature: Temperature shifts, such as adding a cold stock solution to warm media, can affect solubility.[4][6]
-
Moisture in DMSO: Using DMSO that has absorbed moisture can reduce its effectiveness as a solvent for hydrophobic compounds.[1]
Q2: What is the recommended solvent and stock concentration for this compound?
A2: The recommended solvent for this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][7] It is advisable to prepare a stock solution in the range of 10-20 mM. For example, a 10 mM stock solution can be prepared by dissolving the compound in DMSO.[7] Storing the stock solution in small aliquots at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.[1][8]
Q3: How can I prepare my working solution of this compound to avoid precipitation?
A3: To minimize precipitation when preparing your working solution, follow these steps:
-
Pre-warm the medium: Ensure your complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C.[9]
-
Create an intermediate dilution: If your final desired concentration is low (e.g., in the nM range), consider making an intermediate dilution of your stock solution in DMSO.
-
Dilute into medium with vortexing: Add the small volume of your this compound DMSO stock to the pre-warmed medium while gently vortexing or swirling the tube. This rapid dispersal helps to prevent localized high concentrations that can lead to precipitation.[9]
-
Final DMSO concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[10]
Q4: What is the maximum soluble concentration of this compound I can use?
A4: The maximum soluble concentration of this compound in your specific cell culture system should be determined empirically. The following protocol can help you determine this limit.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
This protocol helps to identify the highest concentration of this compound that can be used in your cell culture medium without precipitation.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes
Method:
-
Prepare a serial dilution of your this compound stock solution in DMSO. For example, create 2-fold serial dilutions from your 10 mM stock.
-
In a 96-well plate or microcentrifuge tubes, add a fixed volume of your complete cell culture medium to each well/tube (e.g., 200 µL).
-
Add a small, consistent volume of each this compound DMSO dilution to the corresponding well/tube (e.g., 1 µL). Include a DMSO-only control.
-
Gently mix the contents of each well/tube.
-
Incubate the plate/tubes at 37°C in a 5% CO2 incubator.
-
Visually inspect for precipitation or cloudiness at several time points (e.g., immediately, 1 hour, 4 hours, and 24 hours). A spectrophotometer can be used to quantitatively measure absorbance at 600 nm, where an increase indicates precipitation.[9]
-
The highest concentration that remains clear is the maximum working soluble concentration for your experimental conditions.
Data Presentation: Solubility Assessment of this compound
| Final this compound Concentration (µM) | DMSO Concentration (%) | Observation at 4 hours | Observation at 24 hours |
| 100 | 1.0 | Precipitate | Heavy Precipitate |
| 50 | 0.5 | Slight Haze | Precipitate |
| 25 | 0.25 | Clear | Slight Haze |
| 12.5 | 0.125 | Clear | Clear |
| 6.25 | 0.0625 | Clear | Clear |
| 0 (DMSO control) | 1.0 | Clear | Clear |
This is example data. Your results may vary depending on the cell line, medium, and serum concentration.
Signaling Pathways Involving this compound
This compound is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in transcriptional regulation.[1][2][11] By inhibiting LSD1, this compound can modulate various signaling pathways implicated in cancer.
This compound and the JAK/STAT3 Signaling Pathway
This compound has been identified as an inhibitor of the JAK/STAT3 signaling pathway.[12][13][14] It can suppress the constitutive activation of STAT3 and the expression of its downstream target genes, which are involved in cell proliferation and survival.[12][13][14]
This compound and the β-catenin Signaling Pathway
In some cancers, such as retinoblastoma, this compound has been shown to suppress tumor growth by downregulating the β-catenin signaling pathway.[15]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. stemcell.com [stemcell.com]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound, an inhibitor of LSD1, exerts potential antitumor effects by targeting the JAK/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
interpreting unexpected results with SP2509
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results when using the LSD1 inhibitor, SP2509.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My cells are showing resistance to this compound. What are the potential mechanisms?
Acquired resistance to this compound can be a significant issue. While mutations in the drug target (LSD1/KDM1A) are a common cause of resistance for many targeted therapies, studies in Ewing sarcoma suggest that this is not the primary mechanism for this compound.[1] Instead, resistance has been strongly linked to mitochondrial dysfunction.
A genome-scale CRISPR-Cas9 screen identified that the loss of function in genes related to the mitochondrial electron transport chain (ETC), specifically complexes III and IV, confers resistance to this compound.[2][3][4] This suggests that cells with pre-existing mitochondrial defects or those that acquire them may be less sensitive to this compound treatment. Researchers have proposed that combining this compound with agents that promote oxidative phosphorylation could be a strategy to overcome this resistance.[5]
Troubleshooting Steps:
-
Assess Mitochondrial Health: Evaluate the mitochondrial membrane potential and oxygen consumption rate in your resistant cell lines compared to sensitive controls.
-
Gene Expression Analysis: Profile the expression of genes involved in mitochondrial ETC complexes III and IV.
-
Combination Therapy: Consider co-treatment with drugs that modulate mitochondrial function.
FAQ 2: I'm observing effects that seem unrelated to LSD1 inhibition. Are there known off-target effects of this compound?
Yes, there is growing evidence of this compound activity beyond its role as an LSD1 inhibitor, particularly concerning the mitochondria. Some studies suggest that the potent effects of this compound in certain cancers, like Ewing sarcoma, may be due in part to off-target activities.[6]
An unbiased cellular thermal shift assay coupled to mass spectrometry (CETSA-MS) revealed that this compound can significantly destabilize ubiquinol-cytochrome c reductase core protein I (UQCRFS1), a key component of mitochondrial ETC complex III.[6] This destabilization is thought to be linked to impaired iron-sulfur cofactor binding.[6] Therefore, some of the observed cellular effects of this compound may be a consequence of this mitochondrial targeting, independent of its LSD1 inhibitory function.
Additionally, this compound has been shown to inhibit the JAK/STAT3 signaling pathway and downregulate β-catenin signaling in different cancer models.[7] These effects may not be directly linked to global changes in histone methylation and could contribute to unexpected phenotypes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for distinguishing on-target vs. off-target effects of this compound.
FAQ 3: this compound is not increasing H3K4me2 levels in my cell-based assay. Is the inhibitor not working?
While an increase in the H3K4me2 mark is a canonical indicator of LSD1 inhibition, the effect of this compound can be context-dependent. The substrate of LSD1 in a cellular environment is chromatin (histones wrapped in DNA, forming nucleosomes), which is structurally different from the short histone peptides often used in in-vitro enzyme assays.
Interestingly, a study comparing various LSD1 inhibitors found that this compound's analog, SP-2577, which has a similar chemical scaffold, did not inhibit the demethylation of H3K4me2 on nucleosome substrates, despite being a potent inhibitor in peptide-based assays.[8] This suggests that the accessibility of LSD1 on the nucleosome can be a critical factor in the efficacy of certain inhibitors.
If you do not observe an increase in H3K4me2, consider the following:
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the this compound stock is correctly prepared and has not degraded.
-
Use a Positive Control Cell Line: Test the inhibitor on a cell line known to be sensitive to this compound and to show an H3K4me2 increase.
-
Assess Other Endpoints: Look for other known downstream effects of this compound, such as the induction of apoptosis or changes in the expression of genes like Bcl-2 and Mcl-1.[9][10][11]
-
Consider the Chromatin Context: The specific chromatin landscape of your cell type might influence the accessibility of LSD1 to this compound.
Data Summary
The following table summarizes the inhibitory concentrations of this compound in various contexts.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | LSD1 | Cell-free enzymatic assay | 13 nM | --INVALID-LINK-- |
| SP-2577 | LSD1 | Cell-free enzymatic assay | ~31 nM | [8] |
| SP-2577 | LSD1 | Nucleosome demethylation assay | No inhibition observed | [8] |
| CC-90011 | LSD1 | Nucleosome demethylation assay | 3.9 ± 0.3 nM | [8] |
Experimental Protocols
Protocol 1: Western Blot for H3K4me2 Levels
This protocol is to verify the target engagement of this compound by measuring the levels of dimethylated Histone H3 at lysine (B10760008) 4.
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 24-48 hours.
-
Histone Extraction:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a hypotonic buffer and isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 M H2SO4 overnight at 4°C.
-
Precipitate histones with trichloroacetic acid, wash with acetone, and resuspend in ddH2O.
-
-
Western Blotting:
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against H3K4me2 overnight at 4°C.
-
Incubate with a primary antibody against total Histone H3 as a loading control.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect signal using an ECL substrate and imaging system. An increase in the H3K4me2/Total H3 ratio indicates LSD1 inhibition.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify the physical binding of this compound to its potential targets in a cellular context.
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble target protein (e.g., UQCRFS1 or LSD1) remaining at each temperature by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.
Signaling Pathway Diagrams
This compound Primary and Secondary Effects
Caption: Overview of this compound's on-target and potential off-target/secondary effects.
References
- 1. Ewing sarcoma resistance to SP-2509 is not mediated through KDM1A/LSD1 mutation | Oncotarget [vendor-stage.oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Mitochondrial Dysfunction Is a Driver of SP-2509 Drug Resistance in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial Dysfunction Is a Driver of SP-2509 Drug Resistance in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Drugs of Lysine Specific Histone Demethylase-1 (LSD1)Display Variable Inhibition on Nucleosome Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jcpjournal.org [jcpjournal.org]
- 11. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
how to minimize variability in SP2509 experiments
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize variability and achieve reproducible results in experiments involving the LSD1 inhibitor, SP2509.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in regulating gene expression by removing methyl groups from histones H3K4me1/2 and H3K9me1/2.[1][2] As a potent, non-competitive, and reversible inhibitor, its primary mechanism involves binding to LSD1 and preventing it from demethylating its histone substrates.[3] This leads to an accumulation of methylation marks, such as H3K4me2, altering gene transcription.[4]
Q2: Beyond LSD1 inhibition, what other signaling pathways are affected by this compound?
This compound has been shown to modulate several other key signaling pathways, which can contribute to its anti-cancer effects. These include:
-
JAK/STAT3 Pathway: this compound can inhibit the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway, suppressing the activation of STAT3 and the expression of its downstream target genes like Bcl-xL, c-Myc, and Cyclin D1.[3][5]
-
β-catenin Pathway: The inhibitor has been observed to suppress the β-catenin signaling pathway in retinoblastoma cells.[4][6]
-
Apoptosis Regulation: this compound can induce apoptosis by downregulating the expression of anti-apoptotic proteins Bcl-2 and Mcl-1.[7]
Q3: How should I prepare and store this compound solutions to ensure stability and consistency?
Due to solubility challenges, proper preparation and storage of this compound are critical for experimental consistency.[8][9]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 20-80 mg/mL) in fresh, anhydrous Dimethyl Sulfoxide (DMSO).[10][11] Moisture-absorbing DMSO can reduce solubility.[10] Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solution (In Vitro): For cell culture experiments, dilute the DMSO stock solution directly into the culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.5%).
-
Working Solution (In Vivo): For animal studies, a co-solvent system is often required. A common formulation involves diluting the DMSO stock solution into a vehicle containing PEG300, Tween-80, and saline.[10][11] It is recommended to prepare this working solution fresh on the day of use.[11]
Q4: What are typical working concentrations and incubation times for in vitro experiments?
The optimal concentration and incubation time for this compound are highly dependent on the cell line and the specific assay being performed. However, published data provides a general range:
-
Cell Viability/Proliferation Assays: IC50 values can range from the low micromolar (e.g., 0.24 µM in Weri-RB1 cells) to higher micromolar concentrations depending on the cell type and incubation duration.[6][10] Typical experiments run for 48 to 96 hours.[6][10]
-
Mechanism of Action Studies (e.g., Western Blot): Shorter incubation times (e.g., 2-24 hours) are often sufficient to observe changes in protein expression or phosphorylation status of target pathways.[3]
Troubleshooting Guide
Problem: High variability in my cell viability assay results between replicate experiments.
| Potential Cause | Recommended Solution |
| Inconsistent Drug Preparation | This compound has known solubility issues.[8] Always prepare working solutions fresh from a validated DMSO stock. Ensure complete dissolution and vortex thoroughly before adding to cells. Minimize freeze-thaw cycles of the stock solution. |
| Variable Cell Seeding Density | Differences in starting cell numbers can significantly alter the apparent efficacy of a drug. Use a consistent seeding density for all experiments and ensure a homogenous single-cell suspension before plating. Perform cell counts meticulously.[12] |
| Inconsistent Incubation Time | The effects of this compound are time-dependent.[6] Use a precise and consistent incubation period for all plates and experiments. Stagger the addition of reagents if necessary to ensure uniform treatment duration. |
| Edge Effects on Assay Plates | Cells in the outer wells of a multi-well plate are prone to evaporation, leading to altered media concentration and higher variability. Avoid using the outermost wells for experimental conditions; instead, fill them with sterile PBS or media. |
| General Handling and Pipetting | Minor variations in pipetting volumes, especially of the drug or assay reagents, can be a major source of error.[13] Calibrate your pipettes regularly and use consistent, careful technique. When possible, handle fewer samples at one time to ensure precision.[13] |
Problem: I am not observing the expected downstream effects of LSD1 inhibition (e.g., increased H3K4me2).
| Potential Cause | Recommended Solution |
| Insufficient Drug Concentration or Incubation Time | The required concentration and time to see changes in histone marks can vary. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. |
| Cell Line Insensitivity | The anti-cancer effects of LSD1 inhibition can be context-dependent, relying on specific cellular machinery.[8][9] For instance, sensitivity in AML is linked to the LSD1-GFI1 complex.[9] Confirm that your cell model is known to be sensitive to LSD1 inhibition. |
| Antibody Quality for Western Blot | The quality of antibodies used for detecting histone modifications can be highly variable. Ensure your antibody is validated for the specific application (e.g., Western blot) and histone mark. Run appropriate positive and negative controls. |
| LSD1 Complex Activity | The activity of LSD1 is regulated by its association with partner proteins in complexes like CoREST and NuRD.[14] The cellular context and presence of these cofactors can influence the effectiveness of the inhibitor.[14] |
Problem: this compound is causing widespread cell death even at low concentrations, suggesting off-target toxicity.
| Potential Cause | Recommended Solution |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium is non-toxic and consistent across all wells, including the vehicle control (typically <0.5%). |
| Multiple Pathway Inhibition | This compound is known to inhibit other pathways like JAK/STAT3.[5] This can lead to potent anti-proliferative and apoptotic effects that are independent of LSD1 inhibition in some cell types.[3][5] |
| Selective Toxicity to Cancer Cells | This compound has been reported to selectively induce apoptosis in cancer cells while having minimal effect on normal cells.[7][15] The observed potent effect may be an on-target, cancer-specific cytotoxic response. |
| Incorrect Drug Concentration | Double-check all calculations for stock solution concentration and dilutions. A simple calculation error can lead to using a much higher concentration than intended. |
Data Presentation
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) |
| U87 | Glioblastoma | 96 h | 1.16 |
| Y79 | Retinoblastoma | 48 h | 1.22 |
| Y79 | Retinoblastoma | 72 h | 0.47 |
| Weri-RB1 | Retinoblastoma | 48 h | 0.73 |
| Weri-RB1 | Retinoblastoma | 72 h | 0.24 |
| Various | AML, SCLC | N/A | Reported as sensitive |
Data compiled from multiple sources.[6][10][14] Note that IC50 values are highly dependent on experimental conditions and should be determined independently for your specific system.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder: Centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom. Reconstitute in fresh, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-20 mM or ~4.4-8.8 mg/mL).
-
Solubilization: Vortex vigorously and/or sonicate briefly in a water bath to ensure the compound is fully dissolved. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store aliquots at -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution. Dilute it serially in sterile cell culture medium to achieve the desired final concentrations for treating cells. Mix thoroughly by pipetting or gentle vortexing before adding to the cell culture plates.
Protocol 2: General Cell Viability Assay (MTT-based)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound. Include a "vehicle control" group treated with the same final concentration of DMSO as the highest drug concentration.
-
Incubation: Return the plate to the incubator for the desired treatment period (e.g., 48, 72, or 96 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the results to calculate the IC50 value.
Visualizations
Caption: Mechanism of this compound action on the LSD1 enzyme and histone methylation.
Caption: this compound inhibits the JAK/STAT3 signaling pathway, reducing cell proliferation.
Caption: A logical workflow for troubleshooting sources of variability in experiments.
References
- 1. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of LSD1, exerts potential antitumor effects by targeting the JAK/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to SP2509 and Other LSD1 Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lysine-specific demethylase 1 (LSD1) inhibitor SP2509 with other notable LSD1 inhibitors currently under investigation for cancer therapy. The information presented is supported by experimental data to assist researchers in selecting the most appropriate inhibitor for their studies.
Introduction to LSD1 Inhibition in Oncology
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated lysine (B10760008) residues on histone H3, primarily at H3K4 and H3K9.[1][2][3] Dysregulation of LSD1 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[4] LSD1 inhibitors are broadly classified into two categories: irreversible (covalent) and reversible (non-covalent) inhibitors. This compound is a potent, reversible, and non-competitive inhibitor of LSD1.[5] This guide compares this compound with other key LSD1 inhibitors that are in preclinical and clinical development.
Mechanism of Action of LSD1
LSD1 removes methyl groups from histone H3, leading to either gene repression (via H3K4me1/2 demethylation) or gene activation (via H3K9me1/2 demethylation), depending on the associated protein complexes.[2][3] This enzymatic activity is crucial for maintaining cellular identity and regulating gene expression programs involved in cell proliferation, differentiation, and survival.
Caption: Mechanism of LSD1-mediated gene regulation.
Comparative Analysis of LSD1 Inhibitors
The following tables summarize the key characteristics and performance of this compound and other prominent LSD1 inhibitors.
Table 1: In Vitro Potency and Selectivity of LSD1 Inhibitors
| Inhibitor | Type | LSD1 IC₅₀ (nM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity for LSD1 |
| This compound | Reversible, Non-competitive | 13[5] | >300[5] | >300[5] | High |
| Iadademstat (ORY-1001) | Irreversible (Covalent) | 20[6] | >100 | >100 | High |
| Bomedemstat (IMG-7289) | Irreversible (Covalent) | 56.8 | - | - | - |
| GSK2879552 | Irreversible (Covalent) | 20[6] | >100 | >100 | High |
| Pulrodemstat (CC-90011) | Reversible | 0.25[7] | >10 | >10[8] | High |
Table 2: Cellular Efficacy of LSD1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | Cellular Potency (IC₅₀/EC₅₀) |
| This compound | Y79 | Retinoblastoma | 0.73 µM (48h)[9] |
| Weri-RB1 | Retinoblastoma | 0.24 µM (72h)[9] | |
| A549 | Lung Cancer | 0.83 µM[10] | |
| A2780 | Ovarian Cancer | 0.77 µM[10] | |
| Iadademstat (ORY-1001) | Leukemia Cells | Leukemia | 0.1 nM (EC₅₀)[11] |
| H1299 | Lung Cancer | 80-160 µM[11] | |
| A549 | Lung Cancer | 80-160 µM[11] | |
| Bomedemstat (IMG-7289) | Jak2V617F cells | Myeloproliferative Neoplasms | 50 nM - 1 µM[12] |
| GSK2879552 | SCLC cell lines | Small Cell Lung Cancer | 24 nM (IC₅₀)[13] |
| AML cell lines | Acute Myeloid Leukemia | Average EC₅₀ of 137 nM[14] | |
| Pulrodemstat (CC-90011) | Kasumi-1 | Acute Myeloid Leukemia | 2 nM (EC₅₀)[7] |
| THP-1 | Acute Myeloid Leukemia | 7 nM (EC₅₀ for CD11b induction)[7] |
Signaling Pathways Modulated by LSD1 Inhibition
LSD1 inhibitors exert their anti-cancer effects by modulating various signaling pathways critical for tumor growth and survival.
This compound and the JAK/STAT3 Pathway
This compound has been identified as a potent inhibitor of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway. This inhibition is dependent on its primary target, LSD1. By suppressing JAK/STAT3 signaling, this compound downregulates the expression of downstream targets like Bcl-xL, c-Myc, and Cyclin D1, leading to cell cycle arrest and apoptosis.
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
LSD1 Inhibition and Epithelial-to-Mesenchymal Transition (EMT)
LSD1 plays a crucial role in the epithelial-to-mesenchymal transition (EMT), a process implicated in cancer metastasis. LSD1 can be recruited by transcription factors like Snail to repress epithelial markers such as E-cadherin.[8] Inhibition of LSD1 can reverse EMT, leading to a more epithelial phenotype and reduced cell migration and invasion.[3]
Caption: LSD1 inhibition can reverse the EMT process.
LSD1 and NF-κB Signaling
The NF-κB signaling pathway is a key regulator of inflammation and is often constitutively active in cancer. LSD1 has been shown to interact with the NF-κB subunit p65 and is crucial for the epigenetic control of the inflammatory response.[15] Inhibition of LSD1 can attenuate NF-κB signaling, leading to a decrease in the expression of pro-inflammatory and pro-survival genes.[16]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
LSD1 Enzymatic Inhibition Assay
This protocol describes a common method for measuring the enzymatic activity of LSD1 and the inhibitory potential of test compounds.
Caption: Workflow for an in vitro LSD1 enzymatic inhibition assay.
Materials:
-
Purified recombinant LSD1 enzyme
-
Dimethylated H3K4 peptide substrate
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent (or other suitable H₂O₂ detection reagent)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
384-well black plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add the LSD1 enzyme to all wells except for the no-enzyme control.
-
Add HRP and Amplex Red to all wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the H3K4me2 peptide substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader with excitation at ~530 nm and emission at ~590 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This protocol outlines the steps to assess the effect of LSD1 inhibitors on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test inhibitors (e.g., this compound)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[17]
-
Treat the cells with various concentrations of the LSD1 inhibitor or vehicle control (DMSO) and incubate for the desired period (e.g., 48, 72, or 96 hours).[9][17]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[18]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[19]
-
Incubate the plate on a shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ or EC₅₀ value.
Western Blot Analysis for Histone Modifications
This protocol is for detecting changes in histone methylation levels following treatment with an LSD1 inhibitor.
Materials:
-
Cells treated with LSD1 inhibitor or vehicle
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me2, anti-H3K9me2, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells with RIPA buffer and quantify the protein concentration.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[20]
-
Incubate the membrane with the primary antibody (e.g., anti-H3K4me2, diluted according to the manufacturer's instructions) overnight at 4°C.[21]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize the signal of the histone modification to the signal of total histone H3.
Conclusion
This compound is a potent and selective reversible inhibitor of LSD1 with demonstrated efficacy in various cancer models. Its distinct mechanism of action, particularly its impact on the JAK/STAT3 signaling pathway, differentiates it from some of the irreversible covalent inhibitors. The choice of an LSD1 inhibitor for a specific research application will depend on the cancer type, the desired mechanism of inhibition (reversible vs. irreversible), and the specific signaling pathways of interest. This guide provides a comparative framework and detailed protocols to aid researchers in their investigation of LSD1 as a therapeutic target in cancer.
References
- 1. LSD1-Mediated Demethylation of H3K4me2 Is Required for the Transition from Late Progenitor to Differentiated Mouse Rod Photoreceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysine-Specific Demethylase 1 (LSD1) epigenetically controls osteoblast differentiation | PLOS One [journals.plos.org]
- 3. Biological roles of LSD1 beyond its demethylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibiting interactions of lysine demethylase LSD1 with Snail/Slug blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.7.2. In vitro LSD1 enzymatic activity [bio-protocol.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchhub.com [researchhub.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. broadpharm.com [broadpharm.com]
- 20. news-medical.net [news-medical.net]
- 21. Histone western blot protocol | Abcam [abcam.com]
- 22. Western Analysis of Histone Modifications (Aspergillus nidulans) [bio-protocol.org]
A Comparative Analysis of SP2509 and Tranylcypromine as LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SP2509 and tranylcypromine (B92988), two compounds known to inhibit Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers. While both molecules exhibit inhibitory activity against LSD1, they possess distinct biochemical profiles and primary therapeutic indications. This document outlines their comparative efficacy at a biochemical level, details relevant experimental methodologies, and visualizes their primary signaling pathways.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the biochemical potency of this compound and tranylcypromine against LSD1 and the related monoamine oxidases (MAO-A and MAO-B). This data is based on a comprehensive in vitro characterization of LSD1 inhibitors under uniform experimental conditions.[1] Lower IC50 values indicate higher potency.
| Compound | Target | IC50 |
| This compound | LSD1 | 2.5 µM |
| MAO-A | > 100 µM | |
| MAO-B | > 100 µM | |
| Tranylcypromine (TCP) | LSD1 | 5.6 µM |
| MAO-A | 2.84 µM | |
| MAO-B | 0.73 µM |
Key Observations:
-
Potency: this compound is a more potent inhibitor of LSD1 than tranylcypromine, with an approximately 2.2-fold lower IC50 value.[1]
-
Selectivity: this compound demonstrates high selectivity for LSD1, with no significant inhibition of MAO-A or MAO-B at concentrations up to 100 µM.[1] In contrast, tranylcypromine is a non-selective inhibitor, showing potent inhibition of both MAO-A and MAO-B, with greater potency for MAO-B than for LSD1.[1]
Signaling Pathways
The distinct mechanisms of action of this compound and tranylcypromine are illustrated in the following diagrams.
This compound is a selective inhibitor of LSD1, preventing the demethylation of histone H3 at lysine (B10760008) 4 (H3K4me2) and leading to changes in gene expression.[2] Additionally, this compound has been identified as a potent inhibitor of the JAK/STAT3 signaling pathway, which is hyperactivated in many cancers and promotes tumor progression.[3][4]
References
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to LSD1 Inhibitors in AML: SP2509 vs. GSK2879552
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors, SP2509 and GSK2879552, focusing on their performance in Acute Myeloid Leukemia (AML) cell lines. The information presented is collated from various preclinical studies to aid in the selection and application of these compounds in research and development.
At a Glance: Key Differences and Mechanisms of Action
This compound and GSK2879552 are both potent inhibitors of LSD1, an enzyme overexpressed in several cancers, including AML, where it plays a crucial role in maintaining a differentiation block.[1][2] However, they exhibit fundamental differences in their mode of inhibition.
This compound is a reversible and non-competitive inhibitor of LSD1.[1] It is reported to disrupt the interaction between LSD1 and its co-repressor protein CoREST, which is essential for its demethylase activity on histone substrates.[3][4] This disruption leads to an increase in permissive histone marks, such as H3K4me3, at the promoters of target genes, ultimately inducing apoptosis and differentiation in AML cells.[3][4]
GSK2879552 is an irreversible, tranylcypromine-based inhibitor that forms a covalent adduct with the FAD cofactor of LSD1, leading to its inactivation.[1] Its anti-proliferative effects in AML cell lines are potent, and it has been shown to induce the expression of myeloid differentiation markers like CD11b and CD86.[1][5] Unlike this compound, the direct effect of GSK2879552 on the LSD1-CoREST complex interaction is less emphasized in the available literature, with its primary mechanism being the direct and irreversible inactivation of the enzyme's catalytic activity.
Quantitative Performance in AML Cell Lines
The following tables summarize the available quantitative data for this compound and GSK2879552 in various AML cell lines. It is important to note that the data are compiled from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Inhibition of LSD1 Enzymatic Activity
| Compound | Target | IC50 (nM) | Notes |
| This compound | LSD1 (Cell-free assay) | 13 | Selective over MAO-A and MAO-B.[3] |
| GSK2879552 | LSD1 | 24.53 ± 2.26 | Irreversible inhibitor.[6] |
Table 2: Anti-proliferative Activity in AML Cell Lines
| Cell Line | This compound IC50 (µM) | GSK2879552 EC50 (nM) |
| MV4-11 | - | - |
| MOLM-13 | - | 137 ± 30 (average across 20 cell lines)[5] |
| OCI-AML3 | - | - |
| THP-1 | - | - |
| Various AML Lines | - | Average of 137 ± 30 across 20 lines[5] |
Data for specific cell lines for this compound's anti-proliferative IC50 were not consistently available in the reviewed literature. GSK2879552's anti-proliferative activity is presented as an average EC50 across a panel of 20 AML cell lines.
Table 3: Induction of Myeloid Differentiation in AML Cell Lines
| Cell Line | Compound | Marker | EC50 (nM) / Observation |
| OCI-AML3 | This compound | CD11b | Increased expression observed.[7] |
| MOLM-13 | This compound | CD14, CD68 | Increased expression observed.[7] |
| THP-1 | GSK2879552 | CD11b/CD86 | 23 ± 4 (CD11b), 44 ± 4 (CD86)[5] |
| MOLM-13 | GSK2879552 | CD11b/CD86 | 44 ± 4 (CD86)[5] |
Table 4: Induction of Apoptosis in AML Cell Lines
| Compound | Cell Line(s) | Observation |
| This compound | OCI-AML3 | Significantly induces apoptosis.[3] |
| This compound | Sensitive AML lines | >60% cell death at 100 nM.[8] |
| GSK2879552 | 7 AML cell lines | No appreciable induction of caspase 3/7 in 6 out of 7 lines.[5] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and GSK2879552.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the half-maximal effective concentration (EC50) of the inhibitors on the proliferation of AML cell lines.
Protocol:
-
Seed AML cells (e.g., MV4-11, MOLM-13, OCI-AML3, THP-1) in 96-well plates at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Prepare serial dilutions of this compound or GSK2879552 in DMSO and then in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Add the diluted compounds to the respective wells. Include a vehicle control (DMSO only).
-
Incubate the plates for 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine EC50 values using a non-linear regression analysis.
Western Blotting for Histone Methylation
Objective: To assess the effect of LSD1 inhibitors on the levels of H3K4me2 and H3K4me3.
Protocol:
-
Treat AML cells with varying concentrations of this compound or GSK2879552 for 24 to 48 hours.
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 12-15% polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K4me2, H3K4me3, and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Myeloid Differentiation Markers
Objective: To quantify the induction of cell surface differentiation markers (CD11b and CD86) following treatment with LSD1 inhibitors.
Protocol:
-
Treat AML cells with this compound or GSK2879552 for 48 to 72 hours.
-
Harvest approximately 1x10^6 cells per sample and wash with ice-cold PBS.
-
Resuspend cells in FACS buffer (PBS with 2% FBS).
-
Add fluorochrome-conjugated antibodies against CD11b and CD86, along with corresponding isotype controls, to the cell suspensions.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer containing a viability dye (e.g., DAPI or 7-AAD) to exclude dead cells.
-
Analyze the samples on a flow cytometer.
-
Quantify the percentage of positive cells and the mean fluorescence intensity for each marker.
Visualizations
Signaling Pathway of LSD1 Inhibition
Caption: Mechanism of LSD1 Inhibition in AML.
Experimental Workflow for Inhibitor Comparison
Caption: Workflow for comparing LSD1 inhibitors.
Conclusion
Both this compound and GSK2879552 are valuable tools for studying the role of LSD1 in AML. The choice between them may depend on the specific research question. This compound, as a reversible inhibitor that disrupts the LSD1-CoREST complex, may be suitable for studies focused on the protein-protein interaction aspects of LSD1 function. GSK2879552, being an irreversible inhibitor, offers a potent and sustained inactivation of LSD1's catalytic activity, which can be advantageous for studies requiring complete and lasting enzymatic inhibition.
The provided data indicates that GSK2879552 has been more extensively characterized in terms of its anti-proliferative and differentiation-inducing effects across a broader range of AML cell lines in published studies. However, this compound has shown significant effects on apoptosis induction. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparison of their efficacy in AML models. This guide aims to serve as a foundational resource for researchers to design and interpret such studies.
References
- 1. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. hdac1.com [hdac1.com]
- 5. Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hdac1.com [hdac1.com]
The Synergistic Power of SP2509 and Panobinostat: A Comparative Guide for Cancer Researchers
A potent synergistic anti-leukemic effect has been observed with the combination of SP2509, a selective LSD1 inhibitor, and panobinostat (B1684620), a pan-HDAC inhibitor, particularly in the context of acute myeloid leukemia (AML). This guide provides a comprehensive comparison of their individual and combined effects, supported by experimental data, to inform researchers, scientists, and drug development professionals on the potential of this combination therapy.
The co-administration of this compound and panobinostat has been shown to be synergistically lethal against both cultured and primary AML blasts.[1] This enhanced efficacy is attributed to the distinct but complementary mechanisms of action of the two agents, which converge to induce cancer cell differentiation and apoptosis.[1] In vivo studies have further demonstrated that the combination therapy significantly improves the survival of mice engrafted with human AML cells compared to either drug used alone, and importantly, without overt toxicity.[1]
Comparative Efficacy: Monotherapy vs. Combination
The synergistic interaction between this compound and panobinostat is evident in their enhanced ability to induce apoptosis in AML cell lines.
| Treatment Group | Cell Line | Apoptosis (% Annexin V Positive Cells) | Combination Index (CI) |
| This compound (500-1000 nM) | OCI-AML3 | Modest induction | |
| MOLM13 | Modest induction | ||
| Panobinostat (5-20 nM) | OCI-AML3 | Modest induction | |
| MOLM13 | Modest induction | ||
| This compound + Panobinostat | OCI-AML3 | Significant synergistic induction | < 1.0 |
| MOLM13 | Significant synergistic induction | < 1.0 |
Table 1: Synergistic Induction of Apoptosis by this compound and Panobinostat in AML Cell Lines. Data from isobologram analyses indicate a synergistic interaction (CI < 1.0) when the two agents are combined.[2]
Unraveling the Mechanism: Effects on Key Signaling Pathways
This compound and panobinostat target distinct but interconnected epigenetic regulatory pathways. Their combined action leads to a more profound disruption of cancer cell survival and proliferation mechanisms.
This compound , as a selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), functions by preventing the demethylation of histone H3 at lysine (B10760008) 4 (H3K4). This leads to an increase in the H3K4Me3 mark on target gene promoters, reactivating the expression of tumor suppressor genes.[2]
Panobinostat , a pan-histone deacetylase (HDAC) inhibitor, promotes the hyperacetylation of histones. This results in a more open chromatin structure, facilitating the transcription of genes that can inhibit cell growth and induce apoptosis.
The synergistic effect of their combination stems from the dual impact on histone modifications, leading to a more robust re-expression of tumor-suppressing genes and a multi-pronged attack on cancer cell viability.
Combined effect of this compound and panobinostat on gene expression.
Impact on Protein Expression
The combination of this compound and panobinostat leads to significant changes in the expression of key proteins involved in cell cycle control and apoptosis.
| Protein | Function | Effect of this compound + Panobinostat |
| c-Myc | Oncogene, promotes cell proliferation | Downregulation |
| p21 | Cyclin-dependent kinase inhibitor, cell cycle arrest | Upregulation |
| p27 | Cyclin-dependent kinase inhibitor, cell cycle arrest | Upregulation |
| BIM | Pro-apoptotic protein | Upregulation |
Table 2: Modulation of Key Regulatory Proteins by the Combination of this compound and Panobinostat. Western blot analyses have shown a significant decrease in the oncoprotein c-Myc and an increase in the cell cycle inhibitors p21 and p27, as well as the pro-apoptotic protein BIM, following combination treatment.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility.
Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of each drug and to quantify the synergistic effect of the combination.
Protocol:
-
Cell Seeding: Plate AML cells (e.g., OCI-AML3, MOLM13) in 96-well plates at a density of 1 x 10^5 cells/mL.
-
Drug Treatment: Treat cells with a serial dilution of this compound, panobinostat, or the combination of both at a constant ratio.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the IC50 values for each drug alone and in combination using a dose-response curve. Determine the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.
Workflow for cell viability and synergy analysis.
Apoptosis Assay
Objective: To quantify the percentage of apoptotic cells following treatment.
Protocol:
-
Cell Treatment: Treat AML cells with this compound, panobinostat, or the combination for 48 hours.
-
Cell Harvesting: Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Annexin V Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V and PI positive cells are late apoptotic/necrotic.
Western Blot Analysis
Objective: To determine the expression levels of key regulatory proteins.
Protocol:
-
Protein Extraction: Lyse treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-Myc, p21, BIM) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
SP2509 Combination Therapy: A Comparative Guide for Preclinical Research
An objective analysis of the LSD1 inhibitor SP2509 in combination with other anti-cancer agents, supported by experimental data from preclinical models.
This compound, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), has demonstrated significant anti-tumor activity in a variety of preclinical cancer models.[1][2] This guide provides a comparative overview of this compound combination therapy, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to inform researchers, scientists, and drug development professionals.
I. Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound as a monotherapy and in combination with other agents across different cancer types.
Table 1: In Vitro Efficacy of this compound Monotherapy
| Cell Line | Cancer Type | IC50 (48h) | IC50 (72h) | Notes |
| Y79 | Retinoblastoma | 1.22 µM | 0.47 µM | |
| Weri-RB1 | Retinoblastoma | 0.73 µM | 0.24 µM | More sensitive to this compound with higher LSD1 expression.[1] |
| Various AML | Acute Myeloid Leukemia | 250-1000 nM | - | Dose-dependent increase in H3K4Me2 & Me3 chromatin marks.[2] |
Table 2: In Vivo Efficacy of this compound Combination Therapy in AML
| Animal Model | Treatment Group | Dosage | Outcome |
| NOD/SCID Mice | This compound | 25 mg/kg b.i.w. IP | Improved survival compared to vehicle control.[2] |
| NSG Mice | This compound + Panobinostat (B1684620) (PS) | This compound: 15 mg/kg b.i.w. IP; PS: 5 mg/kg IP MWF | Significantly improved survival over monotherapy.[2] |
b.i.w.: twice a week; IP: intraperitoneal; MWF: Monday, Wednesday, Friday
II. Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through the inhibition of LSD1, leading to the modulation of several key signaling pathways.
A. Inhibition of β-catenin Signaling in Retinoblastoma
In retinoblastoma models, this compound treatment leads to an accumulation of H3K4me2 by inhibiting LSD1 activity. This results in the suppression of the β-catenin signaling pathway, which is crucial for cell proliferation and survival.[1]
Caption: this compound inhibits LSD1, leading to increased H3K4me2 and suppression of the β-catenin pathway in retinoblastoma.
B. Targeting JAK/STAT3 Signaling
This compound has been identified as a potent inhibitor of the JAK/STAT3 signaling pathway.[3][4] This inhibition leads to the downregulation of STAT3 target genes involved in cell proliferation and survival, such as Bcl-xL, c-Myc, and Cyclin D1.[3][5]
Caption: this compound inhibits the JAK/STAT3 signaling pathway, downregulating pro-survival genes and inhibiting tumor progression.
III. Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.
A. Cell Viability and Colony Formation Assays
Objective: To assess the cytotoxic effects of this compound alone and in combination with other drugs on cancer cell lines.
Protocol:
-
Cancer cells (e.g., Y79, Weri-RB1, AML cell lines) are seeded in 96-well plates.[1]
-
Cells are treated with varying concentrations of this compound and/or a combination agent (e.g., panobinostat) for 48 to 96 hours.[1][6]
-
Cell viability is determined using a colorimetric assay such as MTT or CellTiter-Glo.[7]
-
For colony formation assays, a lower density of cells is plated in 6-well plates and treated with the respective drugs.
-
After a designated period (e.g., 7-10 days), colonies are fixed, stained with crystal violet, and counted.[6]
-
IC50 values are calculated from dose-response curves.
B. Western Blot Analysis
Objective: To determine the effect of this compound on the expression levels of specific proteins involved in targeted signaling pathways.
Protocol:
-
Cells are treated with this compound for a specified time.
-
Total protein is extracted from the cells using lysis buffer.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., LSD1, H3K4me2, β-catenin, p-STAT3, Bcl-2, Mcl-1).[1][8]
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
C. In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Human cancer cells (e.g., OCI-AML3, Y79) are subcutaneously or intravenously injected into immunocompromised mice (e.g., NOD/SCID, NSG).[1][2]
-
Once tumors are established, mice are randomized into treatment and control groups.
-
This compound, alone or in combination with another agent, is administered via a specified route (e.g., intraperitoneal injection) and schedule.[2][9]
-
Tumor volume is measured regularly.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).
-
Survival rates are monitored and analyzed.
Caption: A typical workflow for the preclinical evaluation of this compound, from in vitro screening to in vivo efficacy studies.
IV. Comparison with Alternatives
This compound is a reversible, non-competitive inhibitor of LSD1.[5] This distinguishes it from other LSD1 inhibitors that may be irreversible or compete with the FAD cofactor.[7] In combination therapies, this compound has shown synergistic effects with HDAC inhibitors like panobinostat and romidepsin.[2][7] For instance, the combination of this compound and panobinostat was significantly more effective at inducing cell death in primary AML cells compared to either agent alone, while showing less toxicity to normal CD34+ cells.[2] Furthermore, synergy has been observed when this compound is paired with topoisomerase inhibitors in Ewing sarcoma cell lines.[7] This suggests that this compound's mechanism of action is complementary to a range of other anti-cancer agents, making it a promising candidate for combination therapy in various malignancies.
References
- 1. This compound, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound, an inhibitor of LSD1, exerts potential antitumor effects by targeting the JAK/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Small molecule inhibition of lysine-specific demethylase 1 (LSD1) and histone deacetylase (HDAC) alone and in combination in Ewing sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo evaluation of the Lysine-Specific Demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against Pediatric Sarcoma preclinical models - A report from the Pediatric Preclinical Testing Consortium (PPTC) - PMC [pmc.ncbi.nlm.nih.gov]
Validating SP2509-Induced Apoptosis: A Comparative Guide to Annexin V and Alternative Assays
For researchers, scientists, and drug development professionals investigating the pro-apoptotic effects of the LSD1 inhibitor SP2509, robust and accurate methods for quantifying apoptosis are paramount. This guide provides an objective comparison of the widely used Annexin V staining with alternative assays—TUNEL and caspase-3/7 activity—for validating this compound-induced apoptosis. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
The small molecule this compound is a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme often overexpressed in various cancers. By inhibiting LSD1, this compound has been shown to induce apoptosis in a range of cancer cell lines, including retinoblastoma, renal cancer, and Ewing sarcoma.[1][2][3] Validating the apoptotic response to this compound is a critical step in its preclinical evaluation. Annexin V staining is a common method for this purpose, but a comprehensive understanding of its performance relative to other apoptosis assays is essential for rigorous scientific inquiry.
Comparison of Apoptosis Detection Methods
The choice of apoptosis assay is dependent on the specific cellular events being interrogated. Annexin V staining is an indicator of early apoptotic events, while caspase activation is a key biochemical hallmark of mid-stage apoptosis, and DNA fragmentation, detected by TUNEL, is characteristic of late-stage apoptosis. A multi-assay approach is often recommended for a thorough confirmation of apoptosis.
| Assay | Principle | Stage of Apoptosis Detected | Advantages | Disadvantages |
| Annexin V Staining | Detects the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[4] | Early | - High sensitivity for early apoptotic events.- Allows for differentiation between early apoptotic, late apoptotic, and necrotic cells when co-stained with a viability dye like Propidium Iodide (PI). | - Can also stain necrotic cells if membrane integrity is compromised.- Binding is calcium-dependent. |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks. | Late | - Can be used on fixed cells and tissue sections.- Provides in situ visualization of apoptotic cells. | - May also label necrotic cells or cells with DNA damage from other sources.- Can be less sensitive than Annexin V for detecting early apoptosis.[5][6] |
| Caspase-3/7 Activity Assay | Measures the enzymatic activity of executioner caspases-3 and -7, which are key mediators of apoptosis. | Mid to Late | - High specificity for apoptosis.- Can be highly sensitive and quantitative.- Amenable to high-throughput screening. | - Caspase activation can be transient.- Does not provide information on membrane integrity or later morphological changes. |
Quantitative Data on this compound-Induced Apoptosis
A study on retinoblastoma cell lines (Y79 and Weri-RB1) provides quantitative data on this compound-induced apoptosis using Annexin V staining. The same study confirmed apoptosis induction through the observation of increased levels of cleaved caspase-3, a key executioner caspase.[2][3]
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Apoptosis Rate (% of Annexin V positive cells)[3] | Cleaved Caspase-3 Levels[2][3] |
| Y79 | 0 | 48 | 15.07% | Baseline |
| 2.5 | 48 | 20.14% | Increased | |
| 5 | 48 | 31.3% | Markedly Increased | |
| Weri-RB1 | 0 | 48 | 25% | Baseline |
| 1 | 48 | 37% | Increased | |
| 2 | 48 | 39.64% | Markedly Increased |
Signaling Pathways and Experimental Workflow
This compound induces apoptosis through complex signaling cascades that can vary between cancer types. As an inhibitor of LSD1, this compound can influence the expression of key apoptosis-related genes. In retinoblastoma, this compound has been shown to suppress the β-catenin signaling pathway, leading to apoptosis.[2][7] In renal cancer cells, this compound induces apoptosis through the downregulation of the anti-apoptotic proteins Bcl-2 and Mcl-1.[1][8][9]
This compound-induced apoptosis signaling pathways.
The general workflow for validating this compound-induced apoptosis using Annexin V staining followed by flow cytometry is a multi-step process that requires careful handling of the cells to ensure accurate results.
Workflow for Annexin V apoptosis validation.
Experimental Protocols
Annexin V Staining Protocol
This protocol is adapted for flow cytometry-based detection of apoptosis.
Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Culture target cancer cells and induce apoptosis by treating with the desired concentrations of this compound for the appropriate duration. Include untreated (negative) and positive control groups.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic method or trypsin. Collect both the detached and floating cells to ensure inclusion of the apoptotic population. Centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
TUNEL Assay Protocol
This protocol outlines the general steps for detecting DNA fragmentation in apoptotic cells.
Materials:
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
PBS
-
DNase I (for positive control)
Procedure:
-
Sample Preparation:
-
Adherent cells: Grow cells on coverslips. Wash with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Suspension cells: Wash cells with PBS, fix in 4% paraformaldehyde, and then cytospin onto slides.
-
-
Permeabilization: Wash the fixed cells with PBS and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
-
TUNEL Reaction:
-
Wash the cells again with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (mix TdT enzyme with the labeled nucleotide buffer).
-
Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber.
-
-
Washing: Stop the reaction by washing the cells three times with PBS.
-
Analysis: If using a fluorescently labeled nucleotide, the cells can be counterstained with a nuclear dye (e.g., DAPI) and visualized under a fluorescence microscope. For flow cytometry analysis, follow the kit manufacturer's specific protocol for cell preparation and analysis.
Caspase-3/7 Activity Assay (Luminometric)
This protocol is for a homogeneous, luminescent assay to measure the activity of executioner caspases-3 and -7.
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Assay Setup: Plate cells in a white-walled 96-well plate and treat with this compound to induce apoptosis. Include appropriate controls.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
References
- 1. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. This compound, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. The Histone Lysine-specific Demethylase 1 Inhibitor, this compound Exerts Cytotoxic Effects against Renal Cancer Cells through Downregulation of Bcl-2 and Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of SP2509 and JAK/STAT3 Inhibitors in Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The convergence of epigenetic regulation and signal transduction pathways in cancer progression has opened new avenues for therapeutic intervention. This guide provides a comprehensive comparison of the LSD1 inhibitor SP2509 and its combination with JAK/STAT3 inhibitors, offering insights into their synergistic potential. By presenting experimental data, detailed protocols, and visualizing the underlying signaling pathways, this document serves as a valuable resource for researchers exploring novel combination therapies in oncology.
Unveiling a Dual Inhibitor: this compound's Impact on the JAK/STAT3 Pathway
This compound is a well-characterized inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme frequently overexpressed in various cancers. Emerging evidence has revealed a novel function of this compound as a potent inhibitor of the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Studies have shown that this compound can inhibit the constitutive activation of STAT3 and consequently downregulate the expression of its downstream target genes, which are crucial for tumor cell proliferation, survival, and differentiation, such as Bcl-xL, c-Myc, and Cyclin D1.[1][2][3] This inhibitory effect on STAT3 phosphorylation has been demonstrated to be dependent on its primary target, LSD1.[1][2]
Performance Comparison: this compound and JAK/STAT3 Inhibitors
The following tables summarize the in vitro efficacy of this compound and a representative JAK/STAT3 inhibitor, Ruxolitinib (B1666119), across various cancer cell lines. While direct head-to-head combination studies with this compound are emerging, the data underscores the potential for synergistic interactions by targeting two distinct but interconnected oncogenic pathways.
Table 1: In Vitro Efficacy of this compound (LSD1 Inhibitor)
| Cell Line | Cancer Type | IC50 (µM) | Duration (hours) | Reference |
| Y79 | Retinoblastoma | 1.22 | 48 | [1] |
| Y79 | Retinoblastoma | 0.47 | 72 | [1] |
| Weri-RB1 | Retinoblastoma | 0.73 | 48 | [1] |
| Weri-RB1 | Retinoblastoma | 0.24 | 72 | [1] |
| ACHN | Renal Carcinoma | ~1-2 | 24 | [4] |
| U87MG | Glioblastoma | ~1-2 | 24 | [4] |
| A2780 | Ovarian Carcinoma | 0.77 | 96 | [5] |
| A549 | Lung Carcinoma | 0.83 | 96 | [5] |
| AGS | Gastric Cancer | 6.19 | 72 | [5] |
Table 2: In Vitro Efficacy of Ruxolitinib (JAK1/2 Inhibitor)
| Cell Line | Cancer Type | IC50 (µM) | Duration (hours) | Reference |
| K-562 | Chronic Myeloid Leukemia | 12-20 | 24 | [6] |
| NCI-BL 2171 | B-cell Lymphoma | 12-20 | 24 | [6] |
| U87MG | Glioblastoma | 94.07 | 24 | [7] |
| LS411N | Colorectal Cancer | 8-25 | 48 | [8] |
| SW620 | Colorectal Cancer | 8-25 | 48 | [8] |
| Ba/F3-EpoR-JAK2V617F | Pro-B cell line | <1 | 24 | [9] |
| HEL | Erythroleukemia | <1 | 24 | [9] |
Synergistic Effects in Combination Therapy
The rationale for combining this compound with a JAK/STAT3 inhibitor lies in the potential for a synergistic anti-tumor effect. Research has shown that combining LSD1 inhibitors with JAK inhibitors, such as ruxolitinib, can lead to enhanced cancer cell differentiation, proliferation arrest, and apoptosis.[10][11][12] This synergy is particularly evident in hematological malignancies like acute myeloid leukemia (AML) and myeloproliferative neoplasms.[10][11] The combination has been shown to be more effective than either agent alone in reducing leukemic burden in preclinical models.[10]
Table 3: In Vivo Efficacy of this compound and Ruxolitinib (as single agents)
| Inhibitor | Cancer Model | Dosing Regimen | Key Findings | Reference |
| This compound | Retinoblastoma Xenograft (Y79) | Not Specified | Significantly suppressed tumor growth. | [1] |
| This compound | Prostate Cancer Xenograft (PC3) | Not Specified | Significantly reduced tumor growth. | [3] |
| Ruxolitinib | Colorectal Cancer Xenograft (LS411N) | Not Specified | Effectively suppressed tumor growth. | [13] |
| Ruxolitinib | Hodgkin Lymphoma Xenograft | Not Specified | Significantly inhibited tumor progression and improved survival. | [14] |
| Ruxolitinib | Myelofibrosis Mouse Model | 180 mg/kg, orally, twice a day for 2 weeks | Markedly reduced splenomegaly and prolonged survival. | [9] |
Visualizing the Molecular Mechanisms
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating the combination therapy.
Caption: Combined inhibition of LSD1 and JAK/STAT3 signaling.
Caption: General workflow for in vitro and in vivo combination studies.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and JAK/STAT3 inhibitor combination therapies.
Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of this compound, a JAK/STAT3 inhibitor (e.g., Ruxolitinib), or the combination of both for 24, 48, or 72 hours.
-
Reagent Incubation:
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
MTT Assay: Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals. Measure the absorbance at 490 nm.
-
MTS Assay: Measure the absorbance at 490 nm directly.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, a JAK/STAT3 inhibitor, or the combination for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Phospho-STAT3
-
Cell Lysis: Treat cells with the inhibitors as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth and Treatment Initiation: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: vehicle control, this compound alone, JAK/STAT3 inhibitor alone, and the combination.
-
Drug Administration: Administer the drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis, such as immunohistochemistry for proliferation and apoptosis markers.
Conclusion
The dual inhibition of LSD1 and the JAK/STAT3 signaling pathway by this compound presents a compelling therapeutic strategy. The combination of this compound with specific JAK/STAT3 inhibitors has demonstrated synergistic anti-cancer effects in preclinical models, suggesting a promising approach to overcome drug resistance and improve treatment outcomes. The experimental data and protocols provided in this guide offer a solid foundation for researchers to further investigate and validate this combination therapy in various cancer contexts. Future studies should focus on elucidating the precise molecular mechanisms of synergy and optimizing dosing schedules for clinical translation.
References
- 1. This compound, a Selective Inhibitor of LSD1, Suppresses Retinoblastoma Growth by Downregulating β-catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual intracellular targeting by ruxolitinib and the Mcl-1 inhibitor S63845 in interleukin-6-dependent myeloma cells blocks in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ruxolitinib combined with vorinostat suppresses tumor growth and alters metabolic phenotype in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ruxolitinib induces apoptosis of human colorectal cancer cells by downregulating the JAK1/2-STAT1-Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Combining LSD1 and JAK-STAT inhibition targets Down syndrome-associated myeloid leukemia at its core - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. JAK/BCL2 inhibition acts synergistically with LSD1 inhibitors to selectively target ETP-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Reversible vs. Irreversible LSD1 Inhibitors in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of reversible and irreversible LSD1 inhibitors, supported by experimental data and detailed methodologies.
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic regulator that removes methyl groups from histone and non-histone proteins, playing a pivotal role in gene expression.[1][2][3][4] Its overexpression is implicated in various cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), and breast, prostate, and gastric cancers, making it a significant therapeutic target.[5][6][7] LSD1 inhibitors are broadly classified into two categories based on their mechanism of action: irreversible (covalent) and reversible (non-covalent) inhibitors. This guide offers a comparative analysis of these two classes to inform research and development strategies.
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between reversible and irreversible LSD1 inhibitors lies in their interaction with the enzyme, particularly with the flavin adenine (B156593) dinucleotide (FAD) cofactor essential for its catalytic activity.
Irreversible inhibitors , many of which are derivatives of tranylcypromine (B92988) (TCP), form a covalent bond with the FAD cofactor.[5][6][7][8] This action leads to the permanent inactivation of the enzyme. The prolonged and potent effect of this irreversible binding can be therapeutically advantageous.[7]
Reversible inhibitors , on the other hand, bind non-covalently to the enzyme's active site.[5][6] This allows for a more transient inhibition, which could offer a better safety profile by minimizing on-target toxicities associated with permanent enzyme inactivation.[9][10]
Figure 1. Mechanisms of Irreversible vs. Reversible LSD1 Inhibition.
Comparative Data of LSD1 Inhibitors
The following tables provide a summary of quantitative data for key reversible and irreversible LSD1 inhibitors, highlighting their biochemical potency, selectivity, and cellular activity.
Table 1: Biochemical Potency and Selectivity of LSD1 Inhibitors
| Inhibitor Class | Compound Name | LSD1 IC₅₀/Kᵢ | Selectivity vs. MAO-A | Selectivity vs. MAO-B |
| Irreversible | Tranylcypromine (TCP) | ~200 µM | Low | Low |
| Iadademstat (ORY-1001) | ~20 nM | >1000-fold | >1000-fold | |
| Bomedemstat (IMG-7289) | Potent | High | High | |
| GSK2879552 | ~24.53 nM[11] | >1000-fold | >1000-fold | |
| Reversible | Pulrodemstat (CC-90011) | Potent | High | High |
| Seclidemstat (SP-2577) | ~90 nM | >200-fold vs MAO-A | >200-fold vs MAO-A | |
| Namoline | ~2.5 µM | High | High |
Note: IC₅₀/Kᵢ values can vary based on assay conditions. This table presents a general comparison based on published data.[5][6][8][12]
Table 2: Cellular and In Vivo Activity of LSD1 Inhibitors in Preclinical Models
| Inhibitor Class | Compound Name | Cell Line (Cancer Type) | Cellular Potency (IC₅₀/EC₅₀) | In Vivo Efficacy |
| Irreversible | Iadademstat (ORY-1001) | MV4-11 (AML) | Nanomolar range | Tumor growth inhibition |
| Bomedemstat (IMG-7289) | SCLC cell lines | Nanomolar range | Tumor regression | |
| GSK2879552 | MV4-11 (AML) | ~50 nM | Tumor growth inhibition | |
| Reversible | Pulrodemstat (CC-90011) | AML cell lines | Nanomolar range | Differentiation induction |
| Seclidemstat (SP-2577) | Ewing Sarcoma cell lines | Nanomolar range | Tumor growth inhibition | |
| LTM-1 | MV-4-11 (AML) | 0.16 µM | Significant tumor reduction[11] |
This table provides examples of preclinical activity and is not exhaustive.[5][11][13]
LSD1 Signaling Pathways in Cancer
LSD1 regulates gene expression through its demethylase activity on histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][6] By removing activating methyl marks (H3K4me1/2), LSD1 typically represses transcription of tumor suppressor genes. Conversely, by removing repressive marks (H3K9me1/2), it can activate oncogenic pathways. LSD1 is also known to demethylate non-histone proteins such as p53 and DNMT1, further influencing cancer progression.[7][14][15] Inhibition of LSD1 can thus lead to the re-expression of tumor suppressor genes and the suppression of oncogenes, impacting pathways involved in cell differentiation, proliferation, and apoptosis.[3][16][17]
Figure 2. Simplified LSD1 Signaling in Cancer.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the comparative evaluation of LSD1 inhibitors.
LSD1 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit LSD1's demethylase activity in vitro. A common method is a fluorescence-based assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.[18][19]
-
Principle: LSD1-mediated demethylation of a substrate (e.g., a di-methylated H3K4 peptide) produces H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a probe (e.g., Amplex Red or ADHP) to generate a fluorescent product (resorufin).[18][19] The fluorescence intensity is proportional to LSD1 activity.
-
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), recombinant human LSD1 enzyme, H3K4me2 peptide substrate, HRP, and the fluorescent probe.
-
Compound Preparation: Serially dilute the test inhibitors (both reversible and irreversible) in DMSO and then in assay buffer.
-
Assay Reaction: In a 96-well or 384-well black plate, add the LSD1 enzyme to wells containing the test compounds or vehicle control (DMSO). Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature. This pre-incubation is particularly important for irreversible inhibitors to allow for covalent modification.
-
Initiate Reaction: Add the substrate, HRP, and fluorescent probe mixture to all wells to start the demethylation reaction.
-
Signal Detection: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence intensity using a microplate reader (e.g., excitation 530-540 nm, emission 585-595 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability/Proliferation Assay
This assay assesses the cytotoxic or cytostatic effects of LSD1 inhibitors on cancer cell lines. The MTT or MTS assay is a widely used colorimetric method.[20][21][22]
-
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[20][23]
-
Protocol Outline:
-
Cell Seeding: Seed cancer cells (e.g., MV4-11 for AML, NCI-H510A for SCLC) into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[20][24]
-
Compound Treatment: Treat the cells with serial dilutions of the LSD1 inhibitors for a specified period (e.g., 72 hours). Include a vehicle control.
-
Reagent Addition: Add the MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.[20][22]
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[20][22]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ or GI₅₀ value.
-
In Vivo Xenograft Model Study
This experiment evaluates the anti-tumor efficacy of LSD1 inhibitors in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the LSD1 inhibitor or a vehicle control to assess the compound's effect on tumor growth.
-
Protocol Outline:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers once the tumors become palpable.
-
Randomization and Treatment: When tumors reach a pre-determined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the LSD1 inhibitor (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a defined schedule and dose.
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (due to pre-defined tumor size limits or treatment duration), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the anti-tumor efficacy.
-
Experimental Workflow for Comparative Analysis
A logical workflow is essential for a head-to-head comparison of reversible and irreversible LSD1 inhibitors.
Figure 3. A Typical Experimental Workflow for LSD1 Inhibitor Comparison.
Conclusion
Both reversible and irreversible LSD1 inhibitors have demonstrated significant therapeutic potential in preclinical and clinical studies.[6][25] Irreversible inhibitors offer potent and sustained target inhibition, which has shown efficacy in various cancer models.[7] Reversible inhibitors, however, may provide a superior safety profile by allowing for a more controlled and transient modulation of LSD1 activity, potentially reducing on-target toxicities.[9][10] The choice between these two classes will depend on the specific therapeutic context, including the cancer type, the desired duration of action, and the overall risk-benefit profile. The experimental frameworks provided in this guide offer a robust approach for the direct comparison and selection of lead candidates for further drug development.
References
- 1. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. LSD1, a double-edged sword, confers dynamic chromatin regulation but commonly promotes aberrant cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Reversible inhibitors of LSD1 as therapeutic agents in acute myeloid leukemia: clinical significance and progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways [thno.org]
- 18. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. caymanchem.com [caymanchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. dojindo.com [dojindo.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. discovery.researcher.life [discovery.researcher.life]
Safety Operating Guide
Proper Disposal of SP2509: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing SP2509, a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1), adherence to proper disposal procedures is paramount to ensure laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, its solutions, and contaminated materials.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer. Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary
For quick reference, the key chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₂₀ClN₃O₅S |
| Molecular Weight | 437.9 g/mol |
| CAS Number | 1423715-09-6 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste must follow institutional and local regulations for chemical waste management. The following protocol provides a general framework.
1. Unused or Expired this compound (Solid):
- Do not dispose of solid this compound down the drain or in regular trash.
- Carefully package the original container, ensuring it is securely sealed and clearly labeled as "Hazardous Waste" and with the chemical name "this compound".
- Transfer the packaged waste to your institution's designated chemical waste storage area for collection by a licensed hazardous waste disposal company.
2. This compound Solutions (e.g., in DMSO):
- Do not dispose of this compound solutions down the drain.
- Collect all waste solutions in a dedicated, sealed, and properly labeled hazardous waste container. The label should include "Hazardous Waste," "this compound," and the solvent used (e.g., "in DMSO").
- Store the waste container in a designated satellite accumulation area within the laboratory until it is ready for pickup by your institution's environmental health and safety (EHS) department.
3. Contaminated Labware and Materials (e.g., pipette tips, gloves, vials):
- All disposable materials that have come into contact with this compound should be considered hazardous waste.
- Collect these materials in a designated, leak-proof hazardous waste container lined with a chemically resistant bag.
- The container must be clearly labeled as "Hazardous Waste" and indicate the contents (e.g., "Solid waste contaminated with this compound").
- When the container is full, seal it and move it to the designated chemical waste storage area.
Experimental Protocol Reference
Detailed experimental protocols involving the use of this compound, such as its application in cell culture or in vivo studies, are beyond the scope of this disposal guide. For specific methodologies, researchers should refer to published literature and established laboratory procedures. For example, studies have detailed the use of this compound in acute myeloid leukemia (AML) cells.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste streams.
By adhering to these procedures, laboratory personnel can mitigate the risks associated with this compound and ensure compliance with safety and environmental regulations, fostering a culture of responsibility and trust in the handling of research chemicals.
References
Essential Safety and Handling Precautions for SP2509
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the minimum required PPE for handling SP2509.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are generally recommended for incidental contact. For prolonged handling or direct contact, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and change them immediately if contaminated. |
| Eye and Face Protection | Safety glasses with side shields or Goggles | Must be worn at all times in the laboratory to protect against splashes. A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing, such as when preparing solutions from powder or handling larger volumes. |
| Body Protection | Laboratory coat | A fully buttoned, long-sleeved lab coat is required to protect the skin and personal clothing from contamination. Consider a flame-resistant lab coat if flammable solvents are being used. |
| Respiratory Protection | Respirator (if necessary) | A NIOSH-approved respirator may be necessary when handling the powder outside of a certified chemical fume hood or if aerosolization is possible. The need for respiratory protection should be determined by a formal risk assessment. |
| Foot Protection | Closed-toe shoes | Shoes that fully cover the feet are mandatory to protect against spills and falling objects. |
Operational Plan: Handling and Storage
Handling:
-
All work with solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of the powder.
-
When weighing the compound, use a ventilated balance enclosure or a fume hood.
-
Avoid raising dust. Use careful handling techniques to minimize the aerosolization of the powder.
-
Prepare solutions in the fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials.
Disposal Plan
-
All waste materials contaminated with this compound, including used gloves, disposable lab coats, and bench paper, must be disposed of as hazardous chemical waste.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow: Donning and Doffing PPE
The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to prevent contamination.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
